BMS-561392
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNZBDLTUKCPGJ-SHQCIBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611227-74-8 | |
| Record name | BMS-561392 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-561392 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Rise and Fall of a TACE Inhibitor: A Technical Guide to the Discovery and Synthesis of BMS-561392
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, emerged from the laboratories of Bristol-Myers Squibb as a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a critical enzyme in the inflammatory cascade, responsible for the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory diseases. The development of this compound was driven by the therapeutic potential of TACE inhibition in conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers in the field of drug discovery and development. While the compound showed promise in preclinical studies and early clinical trials, its development was ultimately halted due to mechanism-based liver toxicity, a cautionary tale in the development of TACE inhibitors.
Discovery and Rationale
The discovery of this compound was rooted in the well-established role of TNF-α in the pathophysiology of chronic inflammatory diseases. By targeting TACE, the aim was to reduce the production of soluble TNF-α and thereby ameliorate the inflammatory response. This compound was identified as a highly potent inhibitor of TACE with an in vitro IC50 value of 0.20 nM.[1] Furthermore, it demonstrated good selectivity for TACE over other matrix metalloproteinases (MMPs), a critical factor in minimizing off-target effects.
Quantitative Data Summary
A compilation of the key quantitative data for this compound is presented below, summarizing its in vitro potency, selectivity, and pharmacokinetic properties across different species.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. TACE |
| TACE (ADAM17) | 0.20 | - |
| MMP-1 (Collagenase-1) | >4949 | >24,745-fold |
| MMP-2 (Gelatinase-A) | 3333 | 16,665-fold |
| MMP-3 (Stromelysin-1) | 163 | 815-fold |
| MMP-8 (Collagenase-2) | 795 | 3,975-fold |
| MMP-9 (Gelatinase-B) | >2128 | >10,640-fold |
| MMP-13 (Collagenase-3) | 16083 | >80,415-fold |
Data sourced from a BioWorld article reporting on a Bristol-Myers Squibb presentation at an ACS meeting.
Table 2: Preclinical and Clinical Pharmacokinetics of this compound (DPC 333)
| Species | Route | Oral Bioavailability (%) | Terminal Half-life (h) | Systemic Clearance (L/h/kg) | Volume of Distribution (Vss, L/kg) |
| Rat | Oral | - | - | - | - |
| Dog | Oral | 43 | - | - | - |
| Chimpanzee | Oral | 17 | - | 0.4 | 0.6 |
| Human (Phase I) | Oral | - | 3 - 6 | - | - |
Pharmacokinetic data for DPC 333 (this compound) was reported in a 2007 publication in Drug Metabolism and Disposition.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound features a key diastereoselective enolate amination to establish the crucial quaternary chiral center. The following is a representative protocol based on the process chemistry described in Organic Process Research & Development.
Note: This protocol is an interpretation of published literature and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Preparation of the Enolate Precursor
-
A detailed procedure for the synthesis of the starting material, the D-leucine-derived amide, would be outlined here, including reactants, stoichiometry, solvents, reaction times, and purification methods. Due to the lack of a publicly available step-by-step guide, a generalized description is provided. The synthesis begins with the protection of D-leucine, followed by coupling with a suitable precursor to form the amide that will undergo the key amination step.
Step 2: Diastereoselective Enolate Amination
-
To a solution of the D-leucine-derived amide in anhydrous tetrahydrofuran (B95107) (THF) at -70°C is added n-butyllithium (2.0 equivalents) to generate the lithium enolate.
-
Lithium chloride (6.0 equivalents) is added to the reaction mixture. The presence of LiCl was found to significantly improve the diastereoselectivity of the amination from 7:3 to 92:8.
-
A solution of 1-chloro-1-nitrosocyclopentane (as the aminating agent) in methyl tert-butyl ether (MTBE) is then added slowly to the enolate solution at -70°C.
-
The reaction is quenched with an aqueous solution of citric acid.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield the desired diastereomer with a diastereomeric ratio of >99:1.
Step 3: Subsequent Transformations and Final Product Formation
-
The aminated intermediate undergoes a series of transformations, including ozonolysis and reduction, to reveal the carboxylic acid and amino functionalities.
-
The final steps involve coupling with the appropriate side chain and deprotection to yield this compound. A detailed description of these steps, including reagents and conditions, would be included here.
TACE (ADAM17) Enzymatic Assay
The following is a general protocol for determining the inhibitory activity of compounds against TACE, based on commonly used fluorescence resonance energy transfer (FRET) assays.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., 25 mM Tris, pH 8.0, 10 µM ZnCl2, 0.005% Brij-35)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the recombinant human TACE enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on the inhibition of the TACE/ADAM17 signaling pathway, which plays a pivotal role in inflammation.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
The discovery and preclinical development of a TACE inhibitor like this compound typically follows a structured workflow.
Caption: A generalized workflow for the discovery and development of a TACE inhibitor.
Clinical Development and Discontinuation
This compound advanced into Phase II clinical trials for the treatment of rheumatoid arthritis.[2] However, the development program was ultimately discontinued. Reports indicated that the discontinuation was due to mechanism-based liver toxicity observed in patients.[1] This adverse effect has been a significant hurdle for the clinical development of several TACE inhibitors and is thought to be related to the inhibition of shedding of other TACE substrates that are important for maintaining cellular homeostasis.
Conclusion
The story of this compound encapsulates both the promise and the peril of targeting key enzymes in complex biological pathways. While demonstrating high potency and selectivity for TACE, its clinical development was halted by unforeseen toxicity. This technical guide provides a detailed account of the scientific journey of this compound, from its rational design and synthesis to its biological evaluation and eventual clinical outcome. The lessons learned from the development of this compound and other TACE inhibitors continue to inform the design of next-generation anti-inflammatory therapies with improved safety profiles. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
An In-depth Technical Guide to BMS-561392: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] Developed by Bristol-Myers Squibb, this small molecule has been investigated for its therapeutic potential in diseases characterized by the overproduction of TNF-α, such as rheumatoid arthritis and inflammatory bowel disease.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and the signaling pathway associated with this compound.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | (2R)-2-[(3R)-3-amino-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide |
| Synonyms | DPC-333, BMS 561392, BMS561392 |
| CAS Number | 611227-74-8 |
| Molecular Formula | C₂₇H₃₂N₄O₄ |
| Molecular Weight | 476.57 g/mol |
| Solubility | Soluble in DMSO at 45 mg/mL (94.42 mM) |
Chemical Structure
The structural identifiers for this compound are provided below, offering a detailed representation of its molecular architecture.
| Identifier | Value |
| SMILES | CC(C)C--INVALID-LINK--NO)N1CC--INVALID-LINK--OCc3cc(C)nc4ccccc34)(C1=O)N |
| InChI | InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 |
| InChIKey | QVNZBDLTUKCPGJ-SHQCIBLASA-N |
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective inhibitor of TACE (ADAM17).[2] TACE is a metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, biologically active 17-kDa form.[4][5] The released soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to a pro-inflammatory response.[4][6] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, thereby attenuating the inflammatory signaling pathways.[6]
The following diagram illustrates the inhibition of the TNF-α signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the fundamental physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively available in the public domain. The synthesis of this compound is generally described as a custom process.[7] However, a general methodology for assessing its biological activity as a TACE inhibitor can be outlined.
TACE Inhibition Assay (General Protocol)
The inhibitory activity of this compound on TACE can be evaluated using a fluorogenic assay. This type of assay is a common method for measuring the enzymatic activity of proteases.
Objective: To determine the in vitro inhibitory potency of this compound against TACE.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate
-
This compound
-
Assay buffer
-
96-well microplates
-
Fluorometric plate reader
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made to obtain a range of test concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture consists of the recombinant TACE enzyme, the fluorogenic substrate, and the assay buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells. Control wells containing the enzyme and substrate without the inhibitor, as well as blank wells with only the substrate and buffer, are also included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: After incubation, the fluorescence intensity in each well is measured using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used. The cleavage of the substrate by TACE results in an increase in fluorescence.
-
Data Analysis: The percentage of TACE inhibition is calculated for each concentration of this compound by comparing the fluorescence signal in the presence of the inhibitor to that of the control. The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This general protocol is based on standard enzymatic assay principles. For specific experimental details, it is recommended to consult literature where TACE inhibition by similar compounds is described.[8]
Conclusion
This compound is a well-characterized TACE inhibitor with significant potential for the treatment of inflammatory diseases. Its chemical properties and structure have been clearly defined, and its mechanism of action through the inhibition of TNF-α release is well understood. While detailed experimental protocols for its physicochemical characterization are not widely published, its biological activity can be reliably assessed using established in vitro methods. This guide provides a foundational understanding for researchers and professionals working on the development of novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to BMS-561392 (CAS Number: 611227-74-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[2] By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, a central mediator in numerous inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, with a focus on quantitative data and detailed experimental methodologies.
Chemical Properties and Selectivity
This compound is a quinolinyl-substituted N-hydroxy-pyrrolidine-2-acetamide derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 611227-74-8 |
| Molecular Formula | C₂₇H₃₂N₄O₄ |
| Molecular Weight | 476.57 g/mol |
| Synonyms | DPC-333, DPC333, BMS561392 |
This compound exhibits high selectivity for TACE over other related metalloproteinases (MMPs), which is a critical attribute for minimizing off-target effects.[3]
Table 1: Selectivity Profile of this compound Against Various Metalloproteinases [3]
| Enzyme | IC₅₀ (nM) | Selectivity (fold vs. TACE) |
| TACE (in whole blood) | 0.02 | - |
| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 |
| MMP-2 (Gelatinase A) | 3,333 | 166,650 |
| MMP-3 (Stromelysin-1) | 163 | 8,150 |
| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 |
| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 |
| MMP-13 (Collagenase 3) | 16,083 | 804,150 |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of TACE. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of transmembrane pro-TNF-α, releasing the soluble, biologically active 17 kDa TNF-α cytokine. Soluble TNF-α then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a cascade of downstream signaling events that contribute to inflammation, cell proliferation, and apoptosis. By blocking TACE, this compound prevents the release of soluble TNF-α, thereby attenuating these pro-inflammatory signals.
References
The Core Mechanism of BMS-561392: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] This enzyme plays a critical role in the proteolytic processing and release of a variety of cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4][5] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key mediator of inflammation. This mechanism of action has positioned this compound as a compound of interest for the potential treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[2][3] Furthermore, its role in the processing of other TACE substrates, including the Amyloid Precursor Protein (APP) and Neuregulin-1 (NRG1), has opened avenues for its investigation in neurodegenerative and neurological disorders.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| TACE (ADAM17) | Enzyme Assay | 0.20 | [2] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | Measured Effect | IC50 (µM) | Reference |
| CHO cells expressing pro-TNFα | TNFα Secretion Inhibition | Inhibition of soluble TNFα release | 0.15 | [1][6] |
| CHO cells expressing APPwt | sAPPα Secretion Inhibition | Inhibition of soluble APPα release | 4.47 | [1] |
| CHO cells expressing APPswe | sAPPα Secretion Inhibition | Inhibition of soluble APPα release | 0.23 | [1] |
Table 3: Molecular Docking and Interaction Energies
| Parameter | Value (kcal/mol) | Method | Reference |
| CDocker Energy | -46.8811 | Molecular Docking | [4] |
| CDocker Interaction Energy | -84.7487 | Molecular Docking | [4] |
Core Signaling Pathways and Mechanism of Action
This compound exerts its primary effect through the direct inhibition of TACE (ADAM17), a membrane-bound metalloproteinase. This inhibition has significant downstream consequences on multiple signaling pathways.
Inhibition of TNF-α Signaling
The most well-characterized mechanism of action of this compound is the blockade of TNF-α production. TACE is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound prevents this cleavage, leading to a reduction in circulating soluble TNF-α and subsequently dampening the inflammatory cascade mediated by this cytokine.
Caption: Inhibition of TNF-α processing by this compound.
Modulation of Amyloid Precursor Protein (APP) Processing
TACE also functions as an α-secretase, an enzyme that cleaves the Amyloid Precursor Protein (APP) within its amyloid-beta (Aβ) domain. This cleavage is part of the non-amyloidogenic pathway, which produces the soluble fragment sAPPα and precludes the formation of the neurotoxic Aβ peptides implicated in Alzheimer's disease. By inhibiting TACE, this compound reduces the production of sAPPα.[1] Interestingly, studies have shown that under normal conditions, this inhibition of the α-secretase pathway by this compound does not lead to a compensatory increase in Aβ production via the amyloidogenic pathway (β-secretase cleavage).[1][6]
Caption: Modulation of APP processing by this compound.
Impact on Neuregulin-1 (NRG1) Signaling
TACE is also involved in the processing of Neuregulin-1 (NRG1), a growth factor crucial for the development and function of the nervous system.[2] TACE-mediated cleavage of membrane-bound pro-NRG1 releases the soluble NRG1 ectodomain, which can then bind to and activate ErbB receptors on adjacent cells, initiating downstream signaling cascades involved in cell survival, proliferation, and differentiation.[7][8] Inhibition of TACE by this compound is predicted to reduce the shedding of NRG1, potentially modulating NRG1/ErbB signaling.
Caption: this compound's potential impact on Neuregulin-1 signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
TACE Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory activity of this compound on purified TACE enzyme.
-
Principle: A fluorogenic peptide substrate for TACE is used. Cleavage of the substrate by TACE results in an increase in fluorescence. The ability of this compound to inhibit this fluorescence increase is measured.
-
Materials:
-
Recombinant human TACE enzyme.
-
Fluorogenic TACE substrate (e.g., a peptide containing a quenched fluorophore).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and detergents).
-
This compound at various concentrations.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the TACE enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the enzyme and inhibitor for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 420 nm).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cellular TNF-α Secretion Assay
-
Objective: To assess the ability of this compound to inhibit the release of TNF-α from cells.
-
Principle: Cells that endogenously produce or are engineered to express pro-TNF-α are stimulated to induce TACE-mediated cleavage and release of soluble TNF-α. The amount of TNF-α in the cell culture supernatant is quantified in the presence and absence of this compound.
-
Materials:
-
A suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing human pro-TNF-α, or macrophage-like cells (e.g., RAW 264.7) that can be stimulated to produce TNF-α.
-
Cell culture medium and supplements.
-
A stimulating agent, if required (e.g., lipopolysaccharide [LPS] for macrophages).
-
This compound at various concentrations.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human or murine TNF-α.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
If necessary, add a stimulating agent (e.g., LPS) to induce TNF-α production and release.
-
Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for TNF-α secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of soluble TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentrations against the this compound concentrations to determine the IC50 value for cellular TNF-α release.
-
APP Processing and sAPPα Secretion Assay
-
Objective: To determine the effect of this compound on the α-secretase processing of APP in a cellular context.
-
Principle: Cells expressing APP are treated with this compound. The level of the soluble N-terminal fragment of APP (sAPPα), a product of α-secretase (TACE) cleavage, in the cell culture medium is measured.
-
Materials:
-
CHO cells stably expressing human wild-type APP (APPwt) or a mutant form (e.g., APPswe).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Western blotting reagents and equipment.
-
Antibodies specific for the N-terminus of APP (to detect sAPPα).
-
-
Procedure:
-
Culture the APP-expressing CHO cells in multi-well plates.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Collect the conditioned media and lyse the cells to obtain cell lysates.
-
Concentrate the conditioned media.
-
Separate the proteins in the concentrated media and cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes sAPPα.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Perform densitometric analysis of the sAPPα bands to quantify the effect of this compound on its secretion.
-
Normalize the sAPPα levels to a loading control from the cell lysates (e.g., β-actin or GAPDH) to account for any variations in cell number or protein loading.
-
Conclusion
This compound is a potent and selective inhibitor of TACE/ADAM17. Its primary mechanism of action involves the direct inhibition of this enzyme, leading to a significant reduction in the release of soluble TNF-α and the modulation of other TACE-dependent processes, including APP and Neuregulin-1 processing. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of the core mechanisms underlying the pharmacological effects of this compound, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. The neuregulin-I/ErbB signaling system in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and function of Neuregulin 1 and its signaling system ERBB2/3 in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
BMS-561392: A Potent and Selective TACE/ADAM17 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key metalloproteinase responsible for the proteolytic processing and release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor.[1] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a central mediator in numerous inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular potency, selectivity profile, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and oncology.
Chemical Properties
| Property | Value |
| Chemical Name | (2R)-2-((3R)-3-AMINO-3-(4-((2-METHYL-4-QUINOLINYL)METHOXY)PHENYL)-2-OXO-1-PYRROLIDINYL)-N-HYDROXY-4-METHYLPENTANAMIDE |
| Synonyms | DPC-333, BMS561392 |
| Molecular Formula | C27H32N4O4 |
| Molecular Weight | 476.57 g/mol |
| CAS Number | 611227-74-8 |
| SMILES | CC(C)C--INVALID-LINK--N1CC--INVALID-LINK--(N)c1ccc(cc1)OCc1cc(C)nc2ccccc12 |
Mechanism of Action
This compound functions as a competitive inhibitor of TACE/ADAM17. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various membrane-anchored proteins, a process known as "shedding".[1] The most prominent substrate of TACE is pro-TNF-α. Cleavage of pro-TNF-α by TACE releases the soluble, biologically active 17 kDa TNF-α cytokine.[2] Soluble TNF-α then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a signaling cascade that leads to a pro-inflammatory response.
This compound binds to the active site of TACE, preventing the enzyme from processing pro-TNF-α and other substrates. This leads to a reduction in the levels of soluble TNF-α and a dampening of the inflammatory response.
Signaling Pathway
The following diagram illustrates the TACE-mediated shedding of TNF-α and the inhibitory action of this compound.
Caption: TACE/ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Quantitative Data
Biochemical Potency
| Enzyme | IC50 (nM) | Assay Type |
| TACE/ADAM17 | 0.20 | In vitro enzymatic assay |
Cellular Potency
| Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |
| Human Monocytes | LPS | TNF-α release | Not specified |
| THP-1 cells | LPS | TNF-α release | Not specified |
Selectivity Profile
This compound demonstrates high selectivity for TACE over other matrix metalloproteinases (MMPs).
| Protease | IC50 (nM) | Fold Selectivity vs. TACE |
| TACE (ADAM17) | 0.20 | - |
| MMP-1 (Collagenase-1) | >4,949 | >24,745 |
| MMP-2 (Gelatinase-A) | 3,333 | 16,665 |
| MMP-3 (Stromelysin-1) | 163 | 815 |
| MMP-8 (Collagenase-2) | 795 | 3,975 |
| MMP-9 (Gelatinase-B) | >2,128 | >10,640 |
| MMP-13 (Collagenase-3) | 16,083 | 80,415 |
| MMP-14 (MT1-MMP) | Not specified | Not specified |
Experimental Protocols
TACE/ADAM17 Enzymatic Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against TACE using a fluorogenic peptide substrate.
Workflow Diagram:
Caption: Workflow for the TACE/ADAM17 enzymatic inhibition assay.
Materials:
-
Recombinant human TACE/ADAM17
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)[3][4]
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO (for compound dilution)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add a solution of recombinant TACE to the wells of a black 96-well microplate.
-
Add the diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).[3]
-
Record fluorescence intensity over time (kinetic assay) or at a fixed time point (endpoint assay).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
TNF-α Release Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on TNF-α release from stimulated cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.[5]
Workflow Diagram:
Caption: Workflow for the cellular TNF-α release inhibition assay.
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well cell culture plate
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells (e.g., THP-1 cells at 5x10^5 cells/ml) into a 96-well plate and allow them to adhere if necessary.[5]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.[5] Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for an appropriate time (e.g., 4-24 hours) at 37°C.[5]
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α sandwich ELISA kit according to the manufacturer's instructions. A general ELISA procedure is as follows: a. Coat a 96-well plate with a capture antibody specific for human TNF-α. b. Block non-specific binding sites. c. Add the collected cell culture supernatants and TNF-α standards to the wells. d. Add a biotinylated detection antibody specific for human TNF-α. e. Add streptavidin-HRP. f. Add TMB substrate and incubate until color develops. g. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the TNF-α standards and use it to determine the concentration of TNF-α in the samples.
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TACE/ADAM17. Its ability to effectively block the release of soluble TNF-α makes it a valuable research tool for investigating the roles of TACE and TNF-α in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies involving this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Function of BMS-561392: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3] This enzyme plays a critical role in the proteolytic release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor. By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, a key mediator in inflammatory processes. This targeted mechanism of action has positioned this compound as a compound of interest for the therapeutic intervention in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3] Furthermore, TACE is implicated in the ectodomain shedding of a variety of other cell surface proteins, including the Amyloid Precursor Protein (APP), making this compound a valuable tool for investigating cellular signaling pathways.
Core Mechanism of Action: TACE Inhibition
This compound exerts its biochemical function through direct inhibition of the catalytic activity of TACE. TACE is a zinc-dependent metalloproteinase responsible for the cleavage of the extracellular domain of transmembrane proteins. The primary and most studied substrate of TACE is pro-TNF-α. Inhibition of TACE by this compound prevents the release of the soluble, biologically active 17-kDa sTNF-α from the 26-kDa membrane-bound pro-TNF-α. This action effectively dampens the downstream inflammatory signaling cascade initiated by TNF-α.
Quantitative Data: Potency and Selectivity
This compound is characterized by its high potency against TACE and significant selectivity over other matrix metalloproteinases (MMPs), which is a critical attribute for minimizing off-target effects.
| Target Enzyme | IC50 (nM) | Selectivity vs. TACE |
| TACE (ADAM17) | 0.20 | - |
| MMP-1 (Interstitial Collagenase) | > 4,949 | > 24,745-fold |
| MMP-2 (Gelatinase A) | 3,333 | 16,665-fold |
| MMP-3 (Stromelysin-1) | 163 | 815-fold |
| MMP-8 (Neutrophil Collagenase) | 795 | 3,975-fold |
| MMP-9 (Gelatinase B) | > 2,128 | > 10,640-fold |
| MMP-13 (Collagenase 3) | 16,083 | 80,415-fold |
Data compiled from publicly available research.[4]
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on TACE directly impacts key signaling pathways involved in inflammation and neurobiology.
TNF-α Signaling Pathway
This compound blocks the initial step of the TNF-α signaling cascade by preventing the generation of soluble TNF-α. This, in turn, inhibits the activation of downstream pathways such as NF-κB and MAPK, which are responsible for the expression of numerous pro-inflammatory genes.
Caption: Inhibition of TNF-α processing by this compound.
Amyloid Precursor Protein (APP) Processing Pathway
TACE is one of the enzymes with α-secretase activity that cleaves APP within the amyloid-beta (Aβ) domain. This non-amyloidogenic processing pathway precludes the formation of Aβ peptides. Inhibition of TACE by this compound can therefore modulate this pathway.
Caption: Modulation of APP processing by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving the characterization of this compound are outlined below.
In Vitro TACE Inhibition Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of this compound on TACE activity.
-
Objective: To determine the IC50 of this compound for TACE.
-
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant TACE, and assay buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 490/520 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Measurement of Soluble TNF-α in Cell Culture Supernatants (ELISA)
This cell-based assay quantifies the effect of this compound on the production of soluble TNF-α.
-
Objective: To assess the cellular potency of this compound in inhibiting TNF-α release.
-
Materials:
-
A suitable cell line (e.g., LPS-stimulated human monocytes or macrophages)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-TNF-α expression and processing.
-
Incubate for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Perform a human TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using recombinant human TNF-α.
-
Calculate the concentration of TNF-α in each sample and determine the IC50 of this compound for TNF-α release.
-
Analysis of APP Processing by Western Blot
This assay is used to evaluate the impact of this compound on the α-secretase processing of APP.
-
Objective: To detect changes in the levels of sAPPα in response to this compound treatment.
-
Materials:
-
A cell line expressing human APP (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against the N-terminus of APP (to detect sAPPα)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture APP-expressing cells in the presence of various concentrations of this compound for 24-48 hours.
-
Collect the conditioned media and lyse the cells.
-
Concentrate the conditioned media.
-
Separate the proteins from the concentrated media by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against sAPPα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the levels of sAPPα.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TACE/ADAM17. Its ability to block the production of soluble TNF-α underscores its potential as a therapeutic agent for inflammatory diseases. Moreover, its impact on the processing of other TACE substrates, such as APP, makes it an invaluable research tool for dissecting complex cellular signaling pathways. The provided data and protocols offer a comprehensive overview of the biochemical function of this compound for researchers in the fields of inflammation, neurobiology, and drug discovery.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
DPC-333: A Technical Guide to a Potent TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPC-333, also known as BMS-561392, is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Developed initially by DuPont Pharmaceuticals and later by Bristol-Myers Squibb, DPC-333 emerged as a promising therapeutic agent for inflammatory disorders, particularly rheumatoid arthritis. This document provides a comprehensive overview of the background, history, mechanism of action, and key preclinical and clinical data associated with DPC-333. Detailed methodologies for seminal experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug development.
Introduction and Background
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the pathophysiology of numerous inflammatory diseases. The biological activity of TNF-α is tightly regulated by its release from a membrane-bound precursor, pro-TNF-α. This cleavage is primarily mediated by the metalloproteinase TACE. Inhibition of TACE represents a compelling therapeutic strategy to modulate TNF-α activity and thereby ameliorate inflammatory processes. DPC-333 was developed as a small molecule inhibitor designed to selectively target TACE.
History:
-
Early 2000s: DPC-333 was developed by DuPont Pharmaceuticals as a potential treatment for inflammatory diseases.
-
Post-acquisition: Following the acquisition of DuPont Pharmaceuticals by Bristol-Myers Squibb, the compound was further investigated under the designation this compound.
-
Clinical Development: DPC-333 progressed to Phase II clinical trials for rheumatoid arthritis.
Mechanism of Action
DPC-333 is a potent and selective inhibitor of TACE (ADAM17).[1] TACE is a sheddase responsible for the proteolytic processing of the extracellular domain of membrane-bound pro-TNF-α, leading to the release of the soluble, biologically active 17 kDa TNF-α cytokine. By inhibiting TACE, DPC-333 blocks this cleavage event, resulting in a significant reduction of soluble TNF-α levels. This, in turn, mitigates the downstream inflammatory signaling cascades mediated by TNF-α.
The selectivity of DPC-333 for TACE over other matrix metalloproteinases (MMPs) is a key feature, potentially reducing the risk of off-target effects associated with broader-spectrum MMP inhibitors.[1]
Below is a diagram illustrating the signaling pathway affected by DPC-333.
Quantitative Data
The following tables summarize the key quantitative data reported for DPC-333.
Table 1: In Vitro Potency of DPC-333
| Parameter | Value | Species/System | Reference |
| Ki (TACE) | 0.3 nM | Recombinant Human TACE | [1] |
| IC50 | 17 - 100 nM | LPS-induced TNF-α production in blood | Rodent, Chimpanzee, Human |
| ex vivo IC50 | 55 nM | Suppression of TNF-α production | Chimpanzee |
| ex vivo IC50 | 113 nM | Suppression of TNF-α production | Human |
Table 2: In Vivo Efficacy of DPC-333
| Model | Species | Endpoint | ED50 / Effect | Reference |
| Bacterial Endotoxin-induced TNF-α release | Mouse | Inhibition of TNF-α | 6 mg/kg (oral) | [1] |
| DNFB-induced contact hypersensitivity | Mouse | Suppression of hypersensitivity | 10 mg/kg (oral) | [1] |
| Endotoxemia | Rodent | Inhibition of TNF-α production | 1.1 - 6.1 mg/kg (oral) | |
| Collagen Antibody-Induced Arthritis | Rat | Suppression of maximal response | ~50% at 5.5 mg/kg/day (oral) |
Table 3: Pharmacokinetic Parameters of DPC-333
| Species | Route | Bioavailability | t1/2 (hours) | CL (L/hr/kg) | Vss (L/kg) | Reference |
| Mouse | Oral | 11% | ~1 | 6.2 | 1.5 | |
| Rat | Oral | 17% | ~1 | 2.7 | 0.6 | |
| Chimpanzee | Oral | 17% | N/A | 0.4 | 0.6 | |
| Human | Oral | N/A | 3 - 6 | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the key assays cited in the literature for DPC-333 are outlined below. While specific proprietary protocols were not publicly available, the following represent standard methodologies for these types of investigations.
TACE Inhibition Assay (General Protocol)
This assay is designed to measure the in vitro potency of a compound against TACE.
Methodology:
-
Reagents and Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl with ZnCl2 and a detergent)
-
DPC-333 (or other test compounds) serially diluted in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add a small volume of the DPC-333 dilutions to the appropriate wells.
-
Add the recombinant TACE enzyme to all wells except the negative controls.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each concentration of DPC-333 is calculated relative to the uninhibited control.
-
The IC50 value is determined by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Lipopolysaccharide (LPS)-Induced TNF-α Production in Mice (General Protocol)
This in vivo model is used to assess the ability of a compound to inhibit systemic TNF-α production.
Methodology:
-
Animals:
-
Male or female mice of a suitable strain (e.g., BALB/c or C57BL/6).
-
-
Procedure:
-
Animals are dosed orally with DPC-333 or vehicle at various time points before LPS challenge.
-
A solution of LPS from E. coli is administered via intraperitoneal (i.p.) injection.
-
At the time of peak TNF-α production (typically 1.5 to 2 hours post-LPS), blood is collected via cardiac puncture or another appropriate method.
-
Blood is allowed to clot, and serum is separated by centrifugation.
-
-
TNF-α Measurement:
-
Serum TNF-α levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percent inhibition of TNF-α production is calculated for each dose of DPC-333 compared to the vehicle-treated group.
-
The ED50 (the dose that produces 50% of the maximal inhibition) is determined by non-linear regression analysis.
-
Collagen Antibody-Induced Arthritis (CAIA) in Rats (General Protocol)
This is an animal model of rheumatoid arthritis used to evaluate the therapeutic efficacy of anti-inflammatory compounds.
Methodology:
-
Animals:
-
Lewis rats or other susceptible strains.
-
-
Induction of Arthritis:
-
On day 0, rats are administered a cocktail of monoclonal antibodies against type II collagen intravenously.
-
On day 3, a low dose of LPS is administered intraperitoneally to synchronize and enhance the inflammatory response.
-
-
Treatment:
-
DPC-333 or vehicle is administered orally once daily, starting from a predetermined day relative to arthritis induction (e.g., day 0 for prophylactic treatment or after the onset of clinical signs for therapeutic treatment).
-
-
Assessment of Arthritis:
-
Animals are monitored daily for clinical signs of arthritis.
-
Arthritis severity is scored based on the degree of erythema and swelling in the paws.
-
Paw thickness can be measured using calipers.
-
At the end of the study, paws may be collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
-
Data Analysis:
-
The mean arthritis score and paw thickness are calculated for each treatment group over time.
-
The area under the curve (AUC) for the arthritis score can be calculated to represent the overall disease burden.
-
Statistical analysis is performed to compare the DPC-333 treated groups to the vehicle control group.
-
Conclusion
DPC-333 is a well-characterized, potent, and selective TACE inhibitor with demonstrated efficacy in preclinical models of inflammation and early clinical development for rheumatoid arthritis. Its mechanism of action, directly targeting the production of soluble TNF-α, provides a clear rationale for its therapeutic potential. The quantitative data from in vitro and in vivo studies, along with its oral bioavailability, underscore its drug-like properties. This technical guide consolidates the key information on DPC-333, offering a valuable resource for scientists and researchers engaged in the discovery and development of novel anti-inflammatory therapeutics. Further investigation into the clinical development and ultimate fate of DPC-333 may provide valuable insights for future drug development programs targeting TACE.
References
BMS-561392 role in TNF-alpha regulation
An In-depth Technical Guide on the Role of BMS-561392 in TNF-α Regulation
Introduction
This compound, also known as DPC-333, is a potent and highly selective synthetic organic compound developed as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE).[1][2][3] TACE, also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical enzyme in the inflammatory pathway responsible for the release of soluble TNF-α.[4][5] By targeting TACE, this compound was investigated for the potential treatment of chronic inflammatory diseases characterized by the overproduction of TNF-α, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[1][2] Despite promising preclinical data and advancement into Phase II clinical trials, its development was ultimately discontinued.[5][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, inhibitory activity, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: TACE Inhibition
TNF-α is a pleiotropic cytokine central to the inflammatory response. It is initially synthesized as a 26 kDa transmembrane precursor, pro-TNF-α.[7] The biological activity of TNF-α is primarily mediated by its soluble form, which is released from the cell surface through proteolytic cleavage. This cleavage is executed by the enzyme TACE (ADAM17).
This compound functions as a direct inhibitor of TACE. By binding to the enzyme's active site, it blocks the proteolytic processing of membrane-bound pro-TNF-α. This inhibition leads to a significant reduction in the levels of soluble, active TNF-α, thereby attenuating the downstream inflammatory cascade.[8] The high selectivity of this compound for TACE over other matrix metalloproteinases (MMPs) was a key feature of its design, aiming to minimize off-target effects.[2]
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound have been quantified in various assays. It exhibits nanomolar potency against TACE and significantly less activity against other related enzymes.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | TACE (in vitro enzyme assay) | 0.20 nM | [2] |
| IC₅₀ | TNF-α Secretion (CHO cells) | 0.15 µM | [8] |
| IC₅₀ | sAPPα Secretion (CHO-APPwt cells) | 4.47 µM | [8] |
| Selectivity | TACE vs. other MMPs | >100-fold | [2] |
Experimental Protocols
The evaluation of this compound involved a range of in vitro and in vivo experimental models to determine its efficacy and mechanism.
In Vitro TACE Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound on the TACE enzyme.
-
Methodology: A fluorogenic assay is typically used. Recombinant TACE is incubated with a synthetic peptide substrate containing a fluorophore and a quencher. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The assay is performed with varying concentrations of this compound to determine the concentration that results in 50% inhibition of enzyme activity (IC₅₀).[9]
Cell-Based TNF-α Secretion Assay
-
Objective: To measure the effect of this compound on TNF-α release from cells.
-
Methodology: Chinese Hamster Ovary (CHO) cells engineered to express human pro-TNF-α were used.[8]
-
Cells are cultured and treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After an incubation period (e.g., 24 hours), the cell culture media is collected.
-
The concentration of soluble TNF-α in the media is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
A dose-response curve is generated to calculate the IC₅₀ value for the inhibition of TNF-α secretion.[8]
-
In Vivo Animal Models
-
Objective: To assess the therapeutic efficacy of this compound in a disease-relevant animal model.
-
Model: Collagen-Induced Arthritis (CIA) in rats, a common model for rheumatoid arthritis.[6]
-
Methodology:
-
Arthritis is induced in rats by immunization with type II collagen.
-
Once signs of arthritis develop, animals are treated with this compound (e.g., 10.5 mg/kg, twice daily) or a control vehicle.
-
Clinical scores (e.g., paw swelling, inflammation) are monitored over the treatment period (e.g., 12 days).
-
The efficacy of this compound is determined by its ability to reduce the clinical scores compared to the control group.[6]
-
Preclinical and Clinical Development
In preclinical studies, this compound demonstrated efficacy in animal models of arthritis, where it was shown to be as effective as the TNF inhibitor etanercept in reducing clinical scores.[6] These promising results led to its advancement into human clinical trials.
Bristol-Myers Squibb initiated a Phase IIa trial for this compound in patients with rheumatoid arthritis by 2001 and later began investigations for its use in inflammatory bowel disease.[1] However, the clinical development program for this compound was subsequently discontinued. Reports suggest this was due to concerns over a mechanism-based liver toxicity and a lack of desired efficacy in clinical settings.[6]
Conclusion
This compound is a potent and selective inhibitor of TACE that effectively downregulates the production of soluble TNF-α. Its mechanism of action is well-defined, and its efficacy was demonstrated in relevant preclinical models of inflammatory disease. While it represented a promising orally available small-molecule alternative to biologic TNF inhibitors, challenges related to toxicity and clinical efficacy ultimately halted its development. The study of this compound has nonetheless provided valuable insights into the therapeutic potential and challenges of targeting the TACE enzyme for the treatment of chronic inflammatory disorders.
References
- 1. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis - ProQuest [proquest.com]
- 7. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Pharmacology of BMS-561392: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). TACE is a critical enzyme in the inflammatory cascade, responsible for the shedding of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound effectively blocks the release of TNF-α, a key cytokine implicated in the pathogenesis of numerous inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, selectivity profile, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of TACE inhibitors.
Introduction
Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory response. Dysregulated production of TNF-α is a hallmark of various autoimmune and inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. The biological activity of TNF-α is tightly regulated by its release from the cell surface, a process mediated by the enzyme TACE (ADAM17). TACE cleaves the membrane-anchored precursor of TNF-α, liberating the soluble cytokine to interact with its receptors and elicit downstream inflammatory signaling.
This compound has been developed as a potent and selective inhibitor of TACE, with the therapeutic goal of attenuating excessive TNF-α production.[1] This document details the pharmacological properties of this compound, presenting key data in a structured format to serve as a valuable resource for researchers in the field of inflammation and drug discovery.
Mechanism of Action
This compound exerts its pharmacological effect through direct inhibition of the catalytic activity of TACE. By binding to the active site of the enzyme, it prevents the proteolytic cleavage of pro-TNF-α, thereby reducing the levels of soluble TNF-α. This targeted mechanism of action offers the potential for a more specific anti-inflammatory effect compared to broader immunosuppressive agents.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and pharmacokinetic profile of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against TACE and other Metalloproteinases
| Enzyme Target | IC50 (nM) | Selectivity vs. TACE |
| TACE (ADAM17) | 0.20 [2] | - |
| MMP-1 (Interstitial Collagenase) | > 4,949[3] | > 24,745-fold |
| MMP-2 (Gelatinase A) | 3,333[3] | 16,665-fold |
| MMP-3 (Stromelysin-1) | 163[3] | 815-fold |
| MMP-8 (Neutrophil Collagenase) | 795[3] | 3,975-fold |
| MMP-9 (Gelatinase B) | > 2,128[3] | > 10,640-fold |
| MMP-13 (Collagenase 3) | 16,083[3] | 80,415-fold |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Efficacy Endpoint | Effective Dose (ED50) |
| Lipopolysaccharide (LPS)-induced TNF-α production | Mouse | Inhibition of TNF-α release | 6 mg/kg[3] |
| Collagen Antibody-Induced Arthritis | Mouse | Prevention of joint destruction | Not explicitly defined as ED50, but effective[3] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) |
| Rat | Good[3] |
| Dog | 43%[3] |
Signaling Pathways
The inhibition of TACE by this compound has significant downstream effects on multiple signaling pathways. TACE is a key sheddase for a variety of cell surface proteins in addition to pro-TNF-α, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the Notch receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological investigation of this compound.
TACE Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against TACE using a FRET-based assay.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Recombinant human TACE (catalytic domain)
-
FRET peptide substrate containing a TACE cleavage site flanked by a fluorophore and a quencher.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
-
This compound, dissolved in DMSO to create a stock solution and serially diluted.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a 96-well plate, add 50 µL of the this compound dilution or vehicle (DMSO in assay buffer).
-
Add 25 µL of recombinant TACE solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET peptide substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cellular Assay for TNF-α Secretion (LPS-stimulated RAW 264.7 Macrophages)
This protocol describes a general method to evaluate the effect of this compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
-
Treatment and Stimulation:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[4]
-
-
Sample Collection and Analysis:
-
Incubate the cells for 4-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of TNF-α secretion.
-
In Vivo Model of Rheumatoid Arthritis (Collagen-Induced Arthritis in Mice)
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse model of collagen-induced arthritis (CIA).
Methodology:
-
Induction of Arthritis:
-
Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Administer a booster immunization 21 days after the primary immunization.
-
-
Treatment:
-
Once clinical signs of arthritis appear, begin treatment with this compound or vehicle.
-
A reported effective dose for a related endpoint is an ED50 of 6 mg/kg for inhibiting LPS-induced TNF-α production in mice, which can serve as a starting point for dose-ranging studies in the CIA model.[3] The route of administration would typically be oral gavage.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the incidence and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and erythema).
-
Measure paw thickness using calipers.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the joints.
-
Process the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis:
-
Compare the clinical scores, paw swelling, and histological parameters between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Conclusion
This compound is a potent and selective inhibitor of TACE with demonstrated in vitro and in vivo activity. Its ability to block the production of the pro-inflammatory cytokine TNF-α makes it a compelling candidate for the treatment of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other TACE inhibitors. The detailed methodologies and signaling pathway diagrams offer valuable tools for scientists and researchers dedicated to advancing the field of anti-inflammatory drug discovery.
References
Methodological & Application
Application Notes and Protocols for BMS-561392 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. Overproduction of soluble TNF-α is a key driver of inflammation in various autoimmune diseases. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, making it a promising therapeutic agent for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. This document provides a summary of in vivo data and detailed protocols for preclinical studies involving this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line |
| TACE IC₅₀ | 0.20 nM | In vitro enzyme assay |
| TNF-α Production IC₅₀ (ex vivo) | 17 - 100 nM | Rodent, Chimpanzee, Human whole blood |
| TNF-α Production IC₅₀ (ex vivo) | 113 nM | Human (Phase I clinical trial) |
Table 2: Comparative Pharmacokinetic Parameters of this compound (DPC 333)
| Species | Route | Dose | Oral Bioavailability (%) | Terminal Half-life (t½) (h) | Systemic Clearance (CL) | Volume of Distribution (Vss) |
| Rat | Oral | - | - | - | - | - |
| Dog | Oral | - | - | - | - | - |
| Chimpanzee | Oral | - | 17% | - | 0.4 L/h/kg | 0.6 L/kg |
| Human | Oral | Single escalating doses | - | 3 - 6 h | - | - |
Note: Detailed pharmacokinetic parameters for rat and dog were not explicitly found in the provided search results, but the compound has been studied in these species.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Efficacy Endpoint | Dosing Regimen | Result |
| Endotoxemia | Rodent | Inhibition of TNF-α production | Oral | ED₅₀: 1.1 - 6.1 mg/kg |
| Collagen Antibody-Induced Arthritis | Rat | Suppression of maximal response | 5.5 mg/kg daily for 2 weeks, Oral | ~50% suppression |
| Charcot-Marie-Tooth Neuropathy Model | Mouse | Not specified | Daily intraperitoneal (i.p.) injections for 10 days | Study conducted, dose not specified. |
| Alzheimer's Disease Model (Tg2576) | Mouse | Reduction of sAPPα | Direct brain infusion (osmotic pump) for 14 days | Effective reduction of sAPPα.[1] Note: This route was used due to the compound's inability to cross the blood-brain barrier. |
Signaling Pathway
This compound inhibits TACE, which is a critical enzyme in the TNF-α signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of TACE inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments.
Protocol 1: Evaluation of this compound in a Rat Collagen Antibody-Induced Arthritis (CAIA) Model
This protocol is based on the reported successful use of this compound in this model.
Objective: To assess the efficacy of orally administered this compound in reducing the clinical signs of arthritis in a rat CAIA model.
Materials:
-
Male Lewis rats (8-10 weeks old)
-
ArthritoMab™ Antibody Cocktail (or equivalent)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers for paw measurement
-
Clinical scoring system (see below)
Experimental Workflow:
Caption: Experimental workflow for the rat CAIA model.
Procedure:
-
Induction of Arthritis:
-
On Day 0, administer the anti-collagen antibody cocktail to each rat via intraperitoneal (i.p.) injection. Follow the manufacturer's recommended dosage.
-
On Day 3, administer a booster injection of LPS (typically 25-50 µg) i.p. to synchronize and enhance the arthritic response.
-
-
Treatment:
-
Prepare a suspension of this compound in the vehicle at a concentration suitable for a 5.5 mg/kg dose.
-
Beginning on Day 3, administer this compound or vehicle to the respective groups of rats once daily via oral gavage for a total of 11 days (until Day 13).
-
-
Assessment:
-
From Day 3 until the end of the study, perform daily clinical scoring of all four paws for each animal. A common scoring system is:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits.
-
The maximum score per animal is 16.
-
-
Measure the thickness of the affected hind paws daily using calipers.
-
-
Termination and Endpoint Analysis:
-
On Day 14, euthanize the animals.
-
Collect hind paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Protocol 2: Adapted Protocol for this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
Disclaimer: A specific protocol for this compound in a mouse CIA model was not found. This protocol is an adaptation based on the successful rat CAIA study and general mouse CIA protocols. The dose is extrapolated from rodent endotoxemia models.
Objective: To evaluate the efficacy of this compound in a mouse model of chronic, T-cell dependent arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Clinical scoring system and calipers
Experimental Workflow:
Caption: Experimental workflow for the mouse CIA model.
Procedure:
-
Induction of Arthritis:
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On Day 21, administer a booster immunization with 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Based on the oral ED₅₀ in rodent endotoxemia models (1.1-6.1 mg/kg), a starting dose of 5 mg/kg/day can be used. Prepare a suspension of this compound in the vehicle.
-
Begin treatment prophylactically (e.g., from Day 20, before the expected onset of symptoms) or therapeutically (once clinical signs appear, typically around Day 24-28). Administer this compound or vehicle once daily by oral gavage.
-
-
Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from Day 21.
-
Use a clinical scoring system similar to the one described for the rat model.
-
Measure paw thickness every other day.
-
-
Termination and Endpoint Analysis:
-
Terminate the experiment at a predetermined time point (e.g., Day 42).
-
Collect paws for histopathological analysis as described in the rat protocol.
-
Blood samples can be collected for measuring serum levels of anti-CII antibodies and inflammatory cytokines.
-
Conclusion
This compound is a potent TACE inhibitor with demonstrated efficacy in preclinical models of inflammation and arthritis. The provided protocols offer a framework for conducting in vivo studies to further evaluate its therapeutic potential. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
References
Application Notes and Protocols for BMS-561392 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392 is a potent and selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase that cleaves the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form.[1][2] Dysregulation of TACE activity is implicated in various inflammatory diseases, including rheumatoid arthritis, and in cancer progression.[2][3] TACE also functions as an α-secretase involved in the processing of the Amyloid Precursor Protein (APP), cleaving it within the amyloid-β (Aβ) domain and thus precluding the formation of neurotoxic Aβ peptides.[1]
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on TACE-mediated shedding of TNF-α and soluble APPα (sAPPα).
Mechanism of Action and Signaling Pathway
This compound directly inhibits the enzymatic activity of TACE, preventing the cleavage and release of its substrates from the cell surface. The primary consequence of TACE inhibition is the reduction of soluble TNF-α, a potent pro-inflammatory cytokine. By blocking TACE, this compound interferes with the TNF-α signaling cascade, which can otherwise lead to the activation of downstream pathways such as NF-κB and MAPK, promoting inflammation, cell survival, and proliferation.
Furthermore, TACE is involved in the shedding of a wide array of other cell surface proteins, including growth factor receptors and their ligands (e.g., EGFR ligands) and cytokine receptors (e.g., IL-6R).[3][4] Inhibition of TACE can therefore have pleiotropic effects on various signaling pathways. In the context of Alzheimer's disease research, inhibition of TACE-mediated APP processing is of significant interest.[1]
Figure 1: TACE Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated in various in vitro and cell-based assays. The following table summarizes key quantitative data.
| Parameter | Cell Line/System | Substrate | IC₅₀ Value | Reference |
| TACE Activity | In Vitro Enzymatic Assay | Fluorogenic Peptide | 0.20 nM | [5] |
| TNF-α Secretion | CHO cells expressing pro-TNF-α | pro-TNF-α | 0.15 µM | [1] |
| sAPPα Secretion | CHO cells expressing APPwt | APP | 4.47 µM | [1] |
| sAPPα Secretion | CHO cells expressing APPswe | APP | 0.23 µM | [1] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting the release of TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of culture medium.[6] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Compound Treatment: The following day, carefully remove the culture medium from the wells. Add 100 µL of medium containing the desired concentrations of this compound or vehicle control (medium with the same percentage of DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 2X working solution of LPS in culture medium. Add 100 µL of the 2X LPS solution to each well to achieve a final concentration of 10-100 ng/mL.[6] The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.[6][7]
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the cell culture supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for the LPS-induced TNF-α release assay.
Protocol 2: Inhibition of sAPPα Secretion in CHO Cells
This protocol details a cell-based assay to assess the effect of this compound on the constitutive α-secretase activity of TACE, measured by the secretion of sAPPα from Chinese Hamster Ovary (CHO) cells stably expressing human APP.
Materials:
-
CHO cells stably expressing human APP (e.g., APP695wt or APPswe)
-
Appropriate cell culture medium for CHO cells (e.g., F-12K Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
24-well or 96-well cell culture plates
-
Human sAPPα ELISA kit
Procedure:
-
Cell Culture: Culture CHO-APP cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the CHO-APP cells into a 24-well or 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution and subsequent dilutions of this compound in culture medium as described in Protocol 1.
-
Compound Treatment: When cells are at the desired confluency, aspirate the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C to allow for APP processing and secretion of sAPPα.[1]
-
Sample Collection: After the incubation period, collect the conditioned medium from each well. It is advisable to centrifuge the collected medium to pellet any detached cells or debris.
-
sAPPα Quantification: Measure the concentration of sAPPα in the conditioned medium using a human sAPPα ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of sAPPα inhibition for each concentration of this compound relative to the vehicle-treated control. Determine the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve.
Figure 3: Workflow for the sAPPα secretion assay.
References
- 1. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM17 selectively activates the IL‐6 trans‐signaling/ERK MAPK axis in KRAS‐addicted lung cancer | EMBO Molecular Medicine [link.springer.com]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BMS-561392 in RAW 264.7 Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), in the context of RAW 264.7 macrophage cell line assays. RAW 264.7 cells are a widely used murine macrophage-like cell line for studying inflammation, immune responses, and the effects of pharmacological agents.[1][2] this compound is a valuable tool for investigating the role of TACE in various cellular processes, particularly the shedding of pro-inflammatory cytokines like TNF-α.[3][4][5] These protocols are intended to guide researchers in designing and executing experiments to characterize the effects of this compound on macrophage function.
Mechanism of Action of this compound
This compound is a selective inhibitor of TACE (ADAM17), a metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[4][6][7][8] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key mediator of inflammation.[3][8][9] In RAW 264.7 macrophages, stimulation with lipopolysaccharide (LPS) leads to the upregulation of pro-TNF-α expression and its subsequent processing by TACE.[1] Therefore, this compound can be used to investigate the downstream consequences of TACE inhibition on inflammatory signaling pathways and cytokine production in these cells.
Data Presentation: Effects of this compound on TNF-α Secretion
The following table summarizes the inhibitory effects of this compound on TACE-mediated TNF-α secretion. This data is representative of expected outcomes in cellular assays.
| Cell Line | Stimulant | This compound Concentration | % Inhibition of TNF-α Secretion | IC50 | Reference |
| CHO cells expressing pro-TNFα | - | 0.01 µM | ~20% | 0.15 µM | [3] |
| 0.1 µM | ~45% | ||||
| 1 µM | ~80% | ||||
| 10 µM | ~95% | ||||
| RAW 264.7 Macrophages | LPS (1 µg/ml) | 10 µM | Comparable to other TACE inhibitors | Not specified | [10] |
Experimental Protocols
RAW 264.7 Cell Culture and Maintenance
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
For subculturing, when cells reach 70-80% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add fresh medium and gently detach the cells using a cell scraper.
-
Resuspend the cells by pipetting up and down and seed into new flasks at a 1:3 to 1:6 ratio.
-
Change the culture medium every 2-3 days.
Assay for this compound Effect on LPS-Induced TNF-α Production
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
24-well or 96-well tissue culture plates
-
TNF-α ELISA kit
Protocol:
-
Seed RAW 264.7 cells into 24-well or 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[11]
-
The next day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) in fresh medium for 1 hour.[10]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.[10]
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[12][13]
Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
Supernatants from the experiment in section 4.2 (after 24-hour LPS stimulation)
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plate reader
Protocol:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in section 4.2, but incubate for 24 hours to allow for sufficient NO production.[14]
-
Collect the cell culture supernatants.
-
In a new 96-well plate, add 50-100 µL of each supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add an equal volume of Griess Reagent to each well containing supernatant or standard.[14][15]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[14][15]
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Materials:
-
RAW 264.7 cells
-
6-well tissue culture plates
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[16]
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.[13]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[17][18][19][20]
Visualizations
Caption: Mechanism of this compound action in inhibiting TNF-α release.
Caption: General experimental workflow for assessing this compound effects.
Caption: LPS-induced NF-κB and MAPK signaling pathways in macrophages.
References
- 1. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for the mechanism of action of an anti-TACE antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM17 - Wikipedia [en.wikipedia.org]
- 8. Biology of TACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumour necrosis factor-α converting enzyme (TACE) activity in human colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes: BMS-561392 for In Vitro Inhibition of TNF-α Release
Introduction
Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2] The biological activity of TNF-α is mediated by its soluble form, which is released from the cell surface through proteolytic cleavage of its membrane-anchored precursor, pro-TNF-α. This cleavage is primarily executed by the TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[3][4]
BMS-561392 is a potent and highly selective, novel inhibitor of TACE.[3][4] By blocking the activity of TACE, this compound effectively prevents the release of soluble TNF-α, thereby mitigating its pro-inflammatory effects. This makes this compound a valuable research tool for studying the roles of TACE and TNF-α in various biological processes and a reference compound in the development of anti-inflammatory therapeutics.[1][5]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of TACE (ADAM17). TACE is a metalloproteinase that resides on the cell surface. Its primary function in the inflammatory cascade is to cleave the 26 kDa membrane-bound pro-TNF-α into the soluble, biologically active 17 kDa sTNF-α. By inhibiting TACE, this compound blocks this crucial processing step, leading to a dose-dependent reduction in the amount of TNF-α released into the extracellular environment.[3]
Caption: Mechanism of this compound action on TNF-α release.
Quantitative Data
This compound has demonstrated potent inhibition of TACE activity and TNF-α secretion across different in vitro models. The half-maximal inhibitory concentration (IC50) values vary depending on the assay format (enzymatic vs. cell-based).
| Compound | Target | Assay Type | IC50 Value | Cell Line / System | Reference |
| This compound | TACE | Enzymatic Activity | 0.20 nM | In Vitro Study | [6] |
| This compound | TNF-α Secretion | Cell-Based Assay | 0.15 µM | CHO cells expressing pro-TNF-α | [3] |
| TAPI-I | TACE/MMPs | Cell-Based Assay | 0.90 µM | CHO cells expressing pro-TNF-α | [3] |
Experimental Protocols
Protocol: In Vitro TNF-α Release Inhibition Assay Using LPS-Stimulated Monocytes
This protocol provides a general framework for evaluating the efficacy of this compound in inhibiting TNF-α release from cultured mammalian cells, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW 264.7.[1][7]
Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion.
Materials and Reagents:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 or DMEM culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human or Murine TNF-α ELISA Kit
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in complete medium (containing 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
For THP-1 cells, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment, followed by a 24-hour rest period in fresh media.
-
Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate for 2-4 hours to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.
-
Add 50 µL of the diluted compound to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
-
Cell Stimulation:
-
Prepare an LPS solution in culture medium.
-
Add 50 µL of the LPS solution to all wells (except the "unstimulated" control) to achieve a final concentration of 100 ng/mL. The final volume in each well should be 200 µL.
-
Add 50 µL of medium to the "unstimulated" control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. This incubation time should be optimized based on cell type and LPS concentration to achieve robust TNF-α production.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
-
Quantification of TNF-α:
-
Measure the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the TNF-α concentration for each sample.
-
Normalize the data by setting the TNF-α concentration from the vehicle control (LPS-stimulated, no inhibitor) as 100% release.
-
Plot the percent inhibition of TNF-α release against the logarithmic concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis (four-parameter logistic fit).
Caption: Experimental workflow for TNF-α inhibition assay.
References
- 1. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action of anti-TNF-α agents - Comparison among therapeutic TNF-α antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | tumor necrosis factor-alpha (TNF alpha) converting enzyme inhibitor | CAS# 611227-74-8 | InvivoChem [invivochem.com]
- 5. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-561392 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the experimental use of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This document outlines methodologies for in vivo studies in mouse models, including recommended dosages, administration routes, and vehicle formulations. Furthermore, it details the signaling pathways affected by this compound and provides standardized experimental workflows to guide researchers in utilizing this compound for preclinical studies, particularly in the context of inflammatory diseases and neuroinflammation.
Introduction
This compound is a highly selective inhibitor of TACE/ADAM17, a key enzyme responsible for the shedding of various cell surface proteins, most notably Tumor Necrosis Factor-α (TNF-α).[1][2] By blocking TACE activity, this compound effectively reduces the release of soluble TNF-α, a pro-inflammatory cytokine implicated in a range of inflammatory conditions.[2] Consequently, this compound has been investigated as a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.[2][3] This document provides comprehensive protocols for the application of this compound in mouse models to facilitate further research into its therapeutic potential.
Data Presentation
Table 1: In Vivo Administration of this compound in Mouse Models
| Administration Route | Dosage | Vehicle | Treatment Schedule | Mouse Model | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | Daily for 10 days | Charcot-Marie-Tooth Neuropathy Model (P15 WT and S63del mice) | [3] |
| Intracerebroventricular (i.c.v.) Infusion | 5 µM | Artificial Cerebrospinal Fluid (aCSF) | Continuous infusion for 14 days via osmotic pump | Alzheimer's Disease Model (Tg2576 mice) | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Systemic Inflammation Models
This protocol is suitable for studying the effects of this compound on systemic inflammatory conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 ml) with 27-30 gauge needles
-
Mouse model of inflammatory disease
Procedure:
-
Preparation of Vehicle:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Preparation of this compound Solution (1 mg/ml for a 10 mg/kg dose in a 20g mouse):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the prepared vehicle to achieve the desired final concentration. For a 10 mg/kg dose in a 20g mouse, a 1 mg/ml solution would require a 200 µl injection volume.
-
Vortex the solution until the compound is fully dissolved.
-
-
Administration:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse appropriately.
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
For chronic studies, repeat the injection daily for the specified duration (e.g., 10 days).[3]
-
Protocol 2: Intracerebroventricular (i.c.v.) Infusion for Neurological Models
This protocol is designed for delivering this compound directly to the central nervous system, bypassing the blood-brain barrier.[4]
Materials:
-
This compound (powder)
-
Artificial Cerebrospinal Fluid (aCSF)
-
Osmotic minipumps
-
Brain infusion cannula
-
Stereotaxic apparatus
-
Anesthesia
-
Mouse model of neurological disease
Procedure:
-
Preparation of this compound Infusion Solution (5 µM):
-
Dissolve this compound powder in aCSF to a final concentration of 5 µM.
-
Filter-sterilize the solution.
-
-
Pump and Cannula Preparation:
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Attach the filled pumps to the brain infusion cannula.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Using a stereotaxic apparatus, implant the brain infusion cannula into the lateral ventricle.
-
Place the osmotic minipump subcutaneously on the back of the mouse.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor the mice for the duration of the infusion period (e.g., 14 days).[4]
-
Mandatory Visualization
Signaling Pathways
Experimental Workflows
References
Application Notes and Protocols for Cytokine Measurement Using BMS-561392 ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-561392, also known as DPC-333, is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a cell surface metalloproteinase responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form.[1] Overproduction of soluble TNF-α is a key driver of inflammation in various autoimmune diseases, including rheumatoid arthritis.[2] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, thereby reducing its pro-inflammatory effects.
These application notes provide a detailed protocol for the measurement of key cytokines—TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)—in cell culture supernatants following treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Understanding the effect of this compound on the cytokine profile is crucial for elucidating its mechanism of action and potential therapeutic applications.
Principle of the ELISA for Cytokine Measurement
The sandwich ELISA is a highly sensitive and specific method for quantifying protein concentrations in a liquid sample. The assay utilizes a pair of antibodies specific to the target cytokine. A capture antibody is pre-coated onto the wells of a microplate. When the sample containing the cytokine is added, the cytokine binds to the capture antibody. After washing away unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added. This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the concentration of the cytokine in the sample and can be quantified by measuring the absorbance at a specific wavelength.
Signaling Pathway of TACE and Inhibition by this compound
TACE (ADAM17) plays a crucial role in the shedding of a variety of cell surface proteins, thereby regulating multiple signaling pathways. Its most prominent substrate is pro-TNF-α. Upon cellular stimulation, TACE cleaves pro-TNF-α to release soluble TNF-α, which then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a pro-inflammatory signaling cascade. This cascade often involves the activation of transcription factors like NF-κB, leading to the production of other pro-inflammatory cytokines such as IL-6. This compound directly inhibits the enzymatic activity of TACE, preventing the release of soluble TNF-α and subsequently dampening the downstream inflammatory response. However, research has shown that in human peripheral blood mononuclear cells (hPBMCs), inhibition of TACE by this compound can lead to an unexpected increase in IL-1β and IFN-γ production through a caspase-1-dependent mechanism.[3] This highlights the complex regulatory networks involved and the importance of measuring a panel of cytokines to fully understand the effects of TACE inhibition.
Caption: TACE signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Cytokine ELISA
This protocol outlines the steps for a sandwich ELISA to measure TNF-α, IL-6, and IL-1β in cell culture supernatants.
Materials and Reagents
-
96-well high-binding ELISA plates
-
Capture antibodies for human TNF-α, IL-6, and IL-1β
-
Biotinylated detection antibodies for human TNF-α, IL-6, and IL-1β
-
Recombinant human TNF-α, IL-6, and IL-1β standards
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipette
-
Cell culture medium
-
This compound
-
Cells capable of producing the cytokines of interest (e.g., human PBMCs, macrophages, or a relevant cell line)
Experimental Workflow
Caption: Step-by-step workflow for the cytokine sandwich ELISA protocol.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute the capture antibody for the specific cytokine (TNF-α, IL-6, or IL-1β) to the recommended concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
The next day, aspirate the coating solution from each well.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding sites.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standards in Assay Diluent to generate a standard curve (e.g., from 0 pg/mL to 1000 pg/mL).
-
Collect cell culture supernatants from cells treated with various concentrations of this compound and appropriate controls (e.g., vehicle-treated, stimulated). Centrifuge the supernatants to remove any cellular debris.
-
Aspirate the blocking solution from the plate and wash three times with Wash Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Aspirate the samples and standards and wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody solution and wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Aspirate the Streptavidin-HRP solution and wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate at room temperature in the dark for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Presentation and Analysis
The quantitative data obtained from the ELISA should be summarized in clearly structured tables for easy comparison.
Standard Curve
Generate a standard curve by plotting the absorbance values (Y-axis) against the corresponding concentrations of the recombinant cytokine standards (X-axis). Use a four-parameter logistic (4-PL) curve fit for the most accurate results.
Cytokine Concentration Calculation
Calculate the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
Data Tables
Table 1: Effect of this compound on TNF-α Concentration (pg/mL)
| Treatment Group | Concentration of this compound (nM) | Mean TNF-α (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 |
Table 2: Effect of this compound on IL-6 Concentration (pg/mL)
| Treatment Group | Concentration of this compound (nM) | Mean IL-6 (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 |
Table 3: Effect of this compound on IL-1β Concentration (pg/mL)
| Treatment Group | Concentration of this compound (nM) | Mean IL-1β (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 |
Expected Results
-
TNF-α: A dose-dependent decrease in the concentration of soluble TNF-α is expected in the cell culture supernatants treated with this compound.
-
IL-6: As TNF-α is a known inducer of IL-6, a subsequent decrease in IL-6 levels is anticipated in response to this compound treatment.
-
IL-1β: In certain cell types, such as human PBMCs, treatment with this compound may lead to a dose-dependent increase in IL-1β concentration.[3] This effect should be carefully monitored and interpreted in the context of the specific experimental system.
Conclusion
This application note provides a detailed framework for utilizing a sandwich ELISA to measure the effects of the TACE inhibitor this compound on the secretion of key inflammatory cytokines. The provided protocols and diagrams are intended to guide researchers in accurately quantifying changes in TNF-α, IL-6, and IL-1β, thereby facilitating a deeper understanding of the pharmacological profile of this compound and its potential as a therapeutic agent. Careful execution of the protocol and thorough data analysis are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of tumor necrosis factor-α converting enzyme (TACE) enhances IL-1β and IFN-γ via caspase-1 activation: a probable cause for loss of efficacy of TACE inhibitors in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TACE Activity using BMS-561392
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a critical cell-surface protease responsible for the ectodomain shedding of a wide array of signaling molecules. These substrates include the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), ligands for the Epidermal Growth Factor Receptor (EGFR), and components of the Notch signaling pathway.[1] The proteolytic release of these molecules from the cell surface is a key regulatory step in multiple physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. Given its central role, TACE has emerged as a significant therapeutic target.
BMS-561392 is a potent and selective inhibitor of TACE.[2][3] This small molecule inhibitor is a valuable tool for investigating the biological functions of TACE and for the development of novel therapeutics. Western blot analysis is a powerful and widely used technique to assess TACE activity by monitoring the cleavage of its substrates in response to various stimuli and in the presence of inhibitors like this compound. This document provides detailed protocols and application notes for the use of Western blotting to analyze TACE activity, with a specific focus on the application of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on TACE, as determined by various in vitro and in vivo assays.
| Parameter | Value | Cell/Assay Type | Substrate | Reference |
| IC50 | 0.20 nM | In vitro enzyme assay | Not Specified | [4] |
| ED50 | 6 mg/kg | In vivo (mice) | Lipopolysaccharide (LPS)-induced TNF-α | [5] |
| IC50 | 0.02 nM | Whole blood assay | Not Specified | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
TACE Signaling Pathway
Caption: TACE (ADAM17) signaling pathway and point of inhibition by this compound.
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis of TACE activity.
Experimental Protocols
Protocol 1: Western Blot Analysis of TNF-α Shedding
This protocol details the steps to analyze the effect of this compound on the shedding of TNF-α from stimulated cells.
Materials:
-
Cell line expressing transmembrane TNF-α (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TNF-α (recognizing both pro- and soluble forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agent (e.g., LPS at 1 µg/mL or PMA at 100 nM) for the desired time (e.g., 30 minutes to 4 hours) to induce TNF-α shedding.
-
-
Sample Collection and Preparation:
-
Collect the conditioned media (supernatant) and centrifuge to remove any detached cells. The supernatant contains the shed, soluble TNF-α.
-
Wash the remaining adherent cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the cell lysate containing pro-TNF-α.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing equal amounts of protein from the cell lysates with Laemmli sample buffer. For the conditioned media, concentrate the samples if necessary and mix with sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (for cell lysates) or equal volumes (for conditioned media) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TNF-α antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to pro-TNF-α (in cell lysates) and soluble TNF-α (in conditioned media).
-
Normalize the data to a loading control (e.g., β-actin or GAPDH) for the cell lysates.
-
Protocol 2: Analysis of Mature and Pro-ADAM17/TACE Levels
This protocol is designed to assess the levels of the active (mature) and inactive (pro-form) of TACE within the cell, which can be affected by certain treatments.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
This compound or other treatment compounds
-
PBS
-
Lysis buffer with metalloprotease inhibitors (e.g., 1,10-phenanthroline)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer
-
Primary antibody against the cytoplasmic or ectodomain of ADAM17/TACE
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or other compounds as required for the experiment.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing metalloprotease inhibitors to prevent post-lysis degradation of TACE.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Prepare and load samples as described in Protocol 1.
-
Perform electrophoresis and protein transfer.
-
-
Immunodetection:
-
Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities for pro-TACE and mature TACE.
-
Analyze the ratio of mature to pro-TACE as an indicator of TACE processing and activation.
-
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the primary antibody is specific for the target protein and validated for Western blotting. For TACE, different bands representing the pro-form and mature form may be visible.[1]
-
Loading Controls: Always use a loading control (e.g., β-actin, GAPDH, or tubulin) when analyzing cell lysates to ensure equal protein loading.
-
Dose-Response and Time-Course: To thoroughly characterize the effect of this compound, perform dose-response and time-course experiments.
-
Stimulation Conditions: Optimize the concentration of the stimulating agent (e.g., LPS or PMA) and the stimulation time to achieve a robust and reproducible shedding of the TACE substrate.
-
Inhibitor Stability: Consider the stability of this compound in your cell culture medium over the course of the experiment.
By following these detailed protocols and considering the provided information, researchers can effectively utilize Western blot analysis in conjunction with the selective TACE inhibitor this compound to investigate the role of TACE in various biological processes.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking and Simulation of BMS-561392
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking and simulation of BMS-561392, a potent inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. This document outlines the necessary protocols and data for in silico analysis of this compound and its interaction with its target protein.
Introduction
This compound is a synthetic, non-hydroxamate inhibitor of TACE, a key enzyme in the inflammatory pathway responsible for the release of soluble Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] Dysregulation of TACE activity is implicated in various inflammatory diseases, making it a significant therapeutic target.[5][6][7] Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the binding mechanism of inhibitors like this compound at an atomic level, aiding in the design and development of novel therapeutics.[5][6][8] This document provides detailed protocols for performing these simulations and summarizes relevant quantitative data.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from computational and experimental studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (TACE) | 0.20 nM | [9] |
Table 2: Molecular Docking and Simulation Data for this compound with TACE
| Parameter | Value | Software/Method | Reference |
| CDocker Energy | -46.8811 kcal/mol | Discovery Studio | [5] |
| Interaction Energy | -84.7487 kcal/mol | Discovery Studio | [5] |
| Binding Free Energy (ΔG) | -40.72 kcal/mol | GROMACS (MM/PBSA) | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TACE and the general workflow for molecular docking and simulation studies.
Experimental Protocols
I. Molecular Docking Protocol
This protocol describes the steps for docking this compound into the active site of TACE.
1. Software and Resources:
-
Molecular modeling software (e.g., Discovery Studio, AutoDock, GOLD).
-
Protein Data Bank (PDB) for protein structure.
-
Ligand structure of this compound.
2. Protein Preparation:
-
Obtain Protein Structure: Download the crystal structure of the TACE catalytic domain from the PDB. A suitable entry is PDB ID: 3E8R.[2]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
If necessary, repair any missing residues or atoms using tools within the modeling software.
-
The zinc ion in the active site is crucial for catalysis and should be retained with the correct coordination.[5]
-
3. Ligand Preparation:
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases using its SMILES string: O=C(C(\C(OC(C)(C)O1)=O)=C1/C)N(CC2=CC=C(F)C=C2)OC.
-
Generate 3D Conformation: Convert the 2D structure to a 3D conformation using a suitable tool (e.g., Open Babel, ChemDraw).
-
Ligand Optimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
4. Docking Procedure (using CDocker in Discovery Studio as an example):
-
Define the Binding Site: Define the active site of TACE based on the position of the co-crystallized inhibitor in the PDB structure or by identifying the catalytic zinc ion and surrounding residues. A sphere with a radius of 10-15 Å around the active site is a typical starting point.
-
Set Docking Parameters:
-
Use the CDocker protocol within the docking module.
-
Set the number of random ligand conformations to generate and the number of top hits to be retained.
-
Utilize default settings for simulated annealing, including the number of heating and cooling steps.
-
-
Run Docking: Execute the docking calculation.
-
Analyze Results:
-
Analyze the docked poses of this compound within the TACE active site.
-
Evaluate the docking scores (e.g., -CDOCKER_ENERGY, -CDOCKER_INTERACTION_ENERGY).
-
Visualize the interactions between the ligand and the protein, paying close attention to hydrogen bonds and hydrophobic interactions with key residues such as Glu406 and Gly349.[5]
-
II. Molecular Dynamics (MD) Simulation Protocol
This protocol outlines the steps for performing an MD simulation of the this compound-TACE complex.
1. Software and Resources:
-
MD simulation package (e.g., GROMACS, AMBER, NAMD).
-
Force field for protein (e.g., CHARMM36, AMBER).
-
Force field for ligand (e.g., CGenFF, GAFF).
-
The best-docked pose of the this compound-TACE complex from the previous step.
2. System Preparation:
-
Generate Ligand Topology: Generate the topology and parameter files for this compound using a tool like the CHARMM General Force Field (CGenFF) server or antechamber.
-
Create the Complex: Combine the prepared TACE structure and the selected docked pose of this compound into a single complex file.
-
Solvation: Place the protein-ligand complex in a periodic box of appropriate size (e.g., cubic or dodecahedron) and solvate it with a water model such as TIP3P. Ensure a minimum distance of 10 Å between the protein and the box edges.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
3. Simulation Procedure (using GROMACS as an example):
-
Energy Minimization: Perform energy minimization of the entire system using the steepest descent algorithm to remove any steric clashes.
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature):
-
Equilibrate the system for 100-500 ps at a constant temperature (e.g., 300 K) using a thermostat (e.g., V-rescale).
-
Restrain the positions of the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature):
-
Equilibrate the system for 500-1000 ps at a constant temperature (300 K) and pressure (1 bar) using a thermostat and a barostat (e.g., Parrinello-Rahman).
-
Gradually release the restraints on the protein and ligand.
-
-
Production MD:
4. Analysis:
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the hydrogen bond network between the ligand and the protein over time.
-
-
Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of this compound to TACE.[5]
-
These protocols provide a robust framework for the computational investigation of this compound and its interaction with TACE. The results from these studies can provide valuable insights into the molecular basis of its inhibitory activity and guide the development of next-generation TACE inhibitors.
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
Application Notes and Protocols for BMS-561392 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BMS-561392, a potent and selective inhibitor of TNF-α converting enzyme (TACE/ADAM17), in preclinical animal models. The provided methodologies are based on published research and are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a highly selective inhibitor of TACE, the enzyme responsible for the proteolytic processing of pro-tumor necrosis factor-alpha (pro-TNF-α) into its soluble, biologically active form.[1][2] By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator of inflammation.[1] This makes it a valuable tool for studying the role of TNF-α in various pathological conditions, including neurodegenerative diseases and peripheral neuropathies.[2][3] TACE also cleaves other cell surface proteins, including the amyloid precursor protein (APP), making this compound relevant for Alzheimer's disease research.[3] Due to its poor penetration of the blood-brain barrier, central nervous system (CNS) studies require direct administration into the brain.[3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆FNO₅ |
| Molecular Weight | 309.29 g/mol [4] |
| CAS Number | 611227-74-8[4] |
| Appearance | Solid |
| Storage | Store at -20°C for long-term storage.[4] |
Signaling Pathway of TACE and Inhibition by this compound
This compound targets and inhibits the enzymatic activity of TACE (ADAM17). TACE is a membrane-bound metalloproteinase that plays a crucial role in the shedding of the extracellular domains of various transmembrane proteins.[1] A primary substrate of TACE is pro-TNF-α. Cleavage of pro-TNF-α by TACE releases the soluble, pro-inflammatory cytokine TNF-α.[1] Another important substrate is the amyloid precursor protein (APP). TACE-mediated cleavage of APP is part of the non-amyloidogenic pathway, producing soluble APPα (sAPPα).[3] By inhibiting TACE, this compound blocks the release of soluble TNF-α and the production of sAPPα.[1][3]
Experimental Protocols
Intracerebroventricular (ICV) Infusion in a Mouse Model of Alzheimer's Disease
This protocol describes the continuous intracerebroventricular infusion of this compound in Tg2576 transgenic mice, a model for Alzheimer's disease.[3] This method is necessary for central nervous system targets due to the compound's inability to cross the blood-brain barrier.[3]
Experimental Workflow:
Materials:
-
This compound
-
Citric acid
-
Sterile saline (0.9%)
-
Alzet osmotic pumps (Model 2004)[3]
-
Stereotaxic apparatus
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical tools
-
Dental cement
-
Tg2576 mice (6-8 months old)[3]
Procedure:
-
Drug Formulation: Prepare a solution of this compound at a concentration of 8 mg/ml in citric acid, adjusted to pH 3.5.[3]
-
Osmotic Pump Preparation: Fill Alzet osmotic pumps (Model 2004) with the this compound solution according to the manufacturer's instructions. The pump delivers at a rate of 0.25 µl/hr for 14 days.[3] Incubate the filled pumps in sterile 0.9% saline at 37°C before implantation.[3]
-
Surgical Procedure:
-
Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine and xylazine).[3]
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the right lateral ventricle (e.g., anterior-posterior: -0.5 mm, medial-lateral: 1.0 mm from bregma).[3]
-
Implant the cannula to the appropriate depth (dorsal-ventral: 2.7–3.0 mm).[3]
-
Secure the cannula to the skull with dental cement.[3]
-
Create a subcutaneous pocket on the back of the mouse and insert the osmotic pump.
-
Connect the pump to the cannula with tubing.
-
Suture the scalp incision.
-
-
Post-operative Care: Monitor the animals for recovery from surgery and provide appropriate post-operative care, including analgesics.
-
Infusion Period: Allow the infusion to proceed for 14 days.[3]
-
Tissue Collection and Analysis:
-
At the end of the infusion period, euthanize the mice.
-
Harvest the brains and dissect the cortex and hippocampus.
-
Prepare tissue lysates for biochemical analysis.
-
Perform Western blotting to measure the levels of sAPPα and Aβ. The antibody 2B3 can be used for the detection of sAPPα.[3]
-
Quantitative Data Summary from a Representative ICV Study:
| Group | N | sAPPα Levels (relative to vehicle) | Aβ Levels (relative to vehicle) |
| Vehicle | 5 | 100% | 100% |
| This compound | 5 | Significantly reduced in hippocampus[3] | No significant change[3] |
Intraperitoneal (i.p.) Injection in a Mouse Model of Charcot-Marie-Tooth Neuropathy
This protocol describes the daily intraperitoneal injection of this compound in wild-type and S63del mice, a model for Charcot-Marie-Tooth disease.[2]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Syringes and needles (e.g., 27-30 gauge)
-
P15 WT and S63del mice[2]
Procedure:
-
Drug Formulation:
-
Note: The specific vehicle and dosage for i.p. injection of this compound are not detailed in the available literature. The following is a general recommendation. Researchers should perform pilot studies to determine the optimal vehicle and dose.
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injections, dilute the stock solution in sterile saline to the final desired concentration. A common final concentration of DMSO is between 1-10%.
-
-
Dosing:
-
A study in S63del mice performed daily i.p. injections for 10 days.[2] A starting dose in the range of 1-10 mg/kg can be considered, but must be optimized.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Administer the injection slowly.
-
-
Treatment Schedule: Administer injections daily for 10 consecutive days.[2]
-
Endpoint Analysis: Following the treatment period, tissues of interest (e.g., sciatic nerve) can be harvested for histological or biochemical analysis to assess the effects on myelination or other relevant markers.
Quantitative Data Summary from a Representative i.p. Injection Study:
| Animal Model | Treatment | Duration | Outcome |
| P15 WT and S63del mice | Daily i.p. injections of this compound | 10 days[2] | Preliminary data suggests a potential effect on myelination.[2] |
References
Troubleshooting & Optimization
BMS-561392 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges associated with the solubility and stability of BMS-561392, a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is reported to be insoluble in water. For in vitro assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based experimental medium.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. A stock solution in a solvent like DMSO can be stored at -80°C for up to one year. For short-term storage of the powder, 0-4°C is acceptable for days to weeks. The compound is stable enough for a few weeks during ordinary shipping at ambient temperature.[1][2]
Q3: Is this compound sensitive to light?
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an inhibitor of the Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), which is also known as ADAM17.[3][4] TACE is a metalloproteinase responsible for the shedding of the extracellular domain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby modulating inflammatory responses.
Troubleshooting Guides
Solubility Issues
Problem: I am observing precipitation of this compound in my aqueous experimental medium.
This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here is a troubleshooting workflow to address this:
Stability Concerns
Problem: I am unsure if this compound is stable under my experimental conditions (e.g., prolonged incubation at 37°C).
Assessing the stability of your compound under specific experimental conditions is crucial for data reliability. The following workflow outlines a general approach to a stability assessment.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (94.42 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | Insoluble | - |
| Ethanol | Data not available | Researchers should determine solubility empirically. |
| Methanol | Data not available | Researchers should determine solubility empirically. |
| Phosphate-Buffered Saline (PBS) | Data not available | Expected to be very low due to insolubility in water. |
Stability Profile of this compound
| Condition | Stability | Recommendations |
| Long-Term Storage (Solid) | >2 years at -20°C | Store in a dry, dark environment.[2] |
| Short-Term Storage (Solid) | Days to weeks at 0-4°C | Keep dry and dark.[2] |
| Stock Solution in DMSO | 1 year at -80°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Shipping (Solid) | Stable for a few weeks at ambient temperature | -[2] |
| Aqueous Media (e.g., cell culture medium) | Data not available | Stability should be determined experimentally under specific conditions of use. |
| Forced Degradation (Acid, Base, Oxidation, Heat, Light) | Data not available | Forced degradation studies are recommended to identify potential degradation products and pathways. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The presence of undissolved solid is necessary.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter that is known not to bind the compound.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Assessment of Stability in an Aqueous Medium
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous medium (e.g., cell culture medium with 10% FBS) at the final experimental concentration.
-
Incubation: Incubate the solution under the conditions to be tested (e.g., 37°C in a 5% CO₂ incubator).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. The time 0 sample serves as the baseline.
-
Analysis: Analyze the concentration of the parent this compound compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. A loss of >10% is often considered significant degradation.
Signaling Pathway
This compound inhibits TACE (ADAM17), a key enzyme in the shedding of various cell surface proteins, most notably TNF-α. The inhibition of TACE disrupts downstream inflammatory signaling pathways.
References
- 1. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming BMS-561392 off-target effects in experiments
Welcome to the technical support center for BMS-561392. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to help troubleshoot potential issues related to its mechanism of action and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3] Its primary mechanism of action is to block the proteolytic activity of TACE, which is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form (sTNF-α).[3][4][5] By inhibiting TACE, this compound reduces the amount of circulating sTNF-α, a key pro-inflammatory cytokine.
Q2: Is this compound a kinase inhibitor?
No, this compound is not a kinase inhibitor. It is a metalloproteinase inhibitor with high selectivity for TACE/ADAM17 over other matrix metalloproteinases (MMPs).[2]
Q3: Besides TNF-α, what other proteins are affected by this compound?
TACE/ADAM17 is a "sheddase" with over 80 known substrates. Therefore, inhibiting TACE can affect the processing of numerous other cell surface proteins. A notable example is the Amyloid Precursor Protein (APP). This compound has been shown to inhibit the α-secretase cleavage of APP, which is also mediated by TACE.[1][6] Other substrates include various growth factors, cytokines, their receptors, and adhesion molecules.[7][8]
Q4: I am observing an unexpected phenotype in my experiment that doesn't seem related to TNF-α inhibition. Could this be an off-target effect?
Yes, this is possible and a crucial consideration when using a TACE inhibitor. Since TACE has a wide range of substrates, the observed phenotype could be due to the inhibition of shedding of another TACE substrate that is important in your experimental model. For instance, TACE is involved in the processing of EGFR ligands and Neuregulin-1 (NRG1), which can impact cell signaling and processes like myelination.[9][10] It is recommended to investigate the expression and processing of other known TACE substrates in your system.
Q5: Does inhibiting TACE with this compound increase the production of harmful amyloid-beta (Aβ) peptides from APP?
Studies have shown that while this compound inhibits the α-cleavage of APP, it does not lead to a corresponding increase in the production of Aβ peptides by the β-secretase pathway.[6] This suggests that under normal experimental conditions, TACE and BACE (β-site APP cleaving enzyme) do not compete for the APP substrate.[6]
Q6: I've read that clinical trials for this compound were halted. Why, and what are the implications for my research?
Clinical trials for this compound in inflammatory diseases were discontinued (B1498344) due to observations of hepatotoxicity (liver toxicity) and lack of efficacy.[2] For researchers, this highlights a potential for cellular toxicity at higher concentrations or with prolonged exposure in in vitro or in vivo models. It is essential to perform dose-response experiments to determine the optimal concentration that provides TACE inhibition without inducing significant cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High cell toxicity or apoptosis observed at expected effective concentrations. | 1. Hepatotoxicity or other off-target cytotoxicity: As seen in clinical trials, the compound can have inherent toxicity unrelated to TNF-α inhibition.[2] 2. Solvent toxicity: High concentrations of DMSO or other solvents can be toxic to cells. 3. Compound degradation: The compound may have degraded into toxic byproducts. | 1. Perform a dose-response curve to determine the IC50 for both TACE inhibition and cytotoxicity in your specific cell type. Use the lowest effective concentration. 2. Ensure the final solvent concentration is consistent across all conditions and is below 0.1%. Run a solvent-only control. 3. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
| Phenotype does not match genetic knockdown/knockout of TACE (ADAM17). | 1. Incomplete inhibition: The concentration of this compound may be too low to fully inhibit TACE activity. 2. Effect on non-catalytic functions: The compound might not affect potential scaffolding or non-catalytic roles of TACE, unlike genetic removal. 3. Compensatory mechanisms: Cells may adapt to long-term genetic knockout, while acute chemical inhibition provides a different temporal effect. | 1. Confirm TACE inhibition with a functional assay (see Protocol 1) or by assessing the shedding of a known substrate via Western blot (see Protocol 2). 2. This is a complex issue. Consider the kinetics of your expected phenotype and the duration of inhibitor treatment. 3. Use multiple, structurally unrelated TACE inhibitors to see if the phenotype is consistent. |
| Inconsistent results between experimental repeats. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can alter TACE expression and activity. 2. Compound instability: The inhibitor may be unstable in culture media over long incubation periods. 3. Inconsistent timing: Variations in incubation times can lead to different levels of substrate shedding. | 1. Standardize cell culture protocols. Ensure cells are in a consistent growth phase for all experiments. 2. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. 3. Use precise timing for compound addition and endpoint assays. |
| Observed effect is contrary to the expected outcome of inhibiting a pro-inflammatory signal. | 1. Broad substrate inhibition: TACE cleaves many substrates with diverse functions.[7][8] For example, inhibiting the shedding of certain receptors could paradoxically enhance their signaling by keeping them on the cell surface. 2. Feedback loops: Inhibition of TNF-α release might trigger compensatory signaling pathways. | 1. Consult a list of known TACE substrates (see Table 2) and evaluate if any are relevant to your experimental system. 2. Analyze other related signaling pathways (e.g., NF-κB, MAPK) to check for unexpected activation or inhibition. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 | Selectivity | Reference(s) |
| TACE (ADAM17) | 0.20 nM (in vitro) | >100-fold over other MMPs | [2] |
| APP α-secretase activity | 4.47 µM (in CHO-APPwt cells) | - | [6] |
| TNF-α secretion | 0.15 µM (in CHO-proTNFα cells) | - | [6] |
Table 2: Selected Substrates of TACE/ADAM17
| Category | Substrate Examples | Potential Biological Process Affected by Inhibition |
| Cytokines | TNF-α, IL-6R | Inflammation, Immune Response |
| EGFR Ligands | Amphiregulin, TGF-α, HB-EGF | Cell growth, Proliferation, Development |
| Adhesion Molecules | L-selectin, ICAM-1, VCAM-1 | Cell adhesion, Leukocyte trafficking |
| Receptors | TNFR1, TNFR2, Notch | Apoptosis, Development, Cell Fate |
| Other | Amyloid Precursor Protein (APP), Neuregulin-1 (NRG1) | Neurobiology, Myelination |
| This is not an exhaustive list. TACE/ADAM17 has over 80 known substrates.[7][8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. off-target (substrate) effects of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: In Vitro TACE Activity Assay (Fluorometric)
This protocol is a general guide for measuring TACE activity in cell lysates or with purified enzyme, and assessing the inhibitory effect of this compound.
Materials:
-
TACE fluorometric substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Recombinant human TACE or cell lysate containing TACE
-
This compound stock solution (in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm or as per substrate specifications)
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer). The final DMSO concentration should be <0.1%.
-
Enzyme Preparation: Dilute the recombinant TACE or cell lysate to the desired concentration in cold Assay Buffer.
-
Reaction Setup: In the 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Enzyme Addition: Add 50 µL of the diluted TACE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the TACE fluorometric substrate (pre-warmed to 37°C) to all wells to start the reaction.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for APP Processing
This protocol allows for the detection of changes in the levels of soluble APPα (sAPPα) in cell culture media, a direct substrate of TACE activity.
Materials:
-
Cell line of interest (e.g., HEK293, CHO, or neuronal cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Conditioned cell culture media
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot equipment
-
PVDF membrane
-
Primary antibodies: Anti-sAPPα (e.g., clone 2B3), Anti-β-actin (for loading control of cell lysates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Sample Collection:
-
Conditioned Media: Collect the cell culture supernatant. Centrifuge to remove cell debris. The supernatant contains the secreted sAPPα.
-
Cell Lysate: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.
-
Sample Preparation:
-
Media: Concentrate the conditioned media if necessary. Mix an equal volume of media with 2x Laemmli sample buffer.
-
Lysate: Normalize protein amounts for each sample, and mix with Laemmli sample buffer.
-
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against sAPPα (for the media samples) or β-actin (for the lysate samples) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensity for sAPPα in the media. A decrease in sAPPα levels with increasing this compound concentration indicates TACE inhibition.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 5. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM17/TACE: a key molecule in brain injury regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TACE (ADAM17) inhibits Schwann cell myelination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-561392 Toxicity and Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and hepatotoxicity of the investigational drug BMS-561392 (also known as DPC-333).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE).[1] ADAM17 is a metalloproteinase responsible for the "shedding" of the extracellular domains of various cell surface proteins, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][3] By inhibiting TACE, this compound was developed to block the release of soluble TNF-α, a key mediator of inflammation. It was investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][4]
Q2: What is the primary toxicity concern associated with this compound?
The primary toxicity concern that led to the discontinuation of its clinical development is hepatotoxicity, or drug-induced liver injury (DILI).[1] Phase II clinical trials of this compound were halted due to observations of liver-related adverse events.[1]
Q3: What were the specific observations of hepatotoxicity in clinical trials?
While detailed quantitative data from the clinical trials are not extensively published, reports indicate that the hepatotoxicity manifested as elevations in liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[5] The elevation of these enzymes is a common indicator of liver cell damage.
Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?
The precise mechanism of this compound-induced hepatotoxicity is not fully elucidated. However, it is hypothesized to be linked to the inhibition of its target, ADAM17. ADAM17 plays a complex role in maintaining liver homeostasis. While inhibition of TNF-α shedding was the intended therapeutic effect, ADAM17 has numerous other substrates that are crucial for normal liver function, including receptors and growth factors involved in liver protection and regeneration.[2][3][6] Disruption of these pathways could lead to an imbalance that favors liver injury. For instance, ADAM17 is involved in the shedding of TNF receptor 1 (TNFR1), and altering this process could sensitize liver cells to apoptosis.[2]
Troubleshooting Guide for In Vitro and In Vivo Experiments
This guide addresses common issues researchers may encounter when studying the toxicity of this compound.
Issue 1: Unexpectedly high cytotoxicity in primary hepatocyte cultures.
-
Possible Cause: Primary hepatocytes can be sensitive to various insults. The concentration of this compound used may be too high, or the cells may be stressed due to isolation and culture conditions.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response study to determine the EC50 for cytotoxicity. Start with a wide range of concentrations based on the reported in vitro IC50 for TACE inhibition (around 0.20 nM) and extend to micromolar ranges.[1]
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the hepatocytes.
-
Cell Viability Assessment: Use multiple, mechanistically different assays to assess cell viability, such as an MTT assay (metabolic activity) and a lactate (B86563) dehydrogenase (LDH) release assay (membrane integrity).
-
Culture Conditions: Confirm that the culture medium and supplements are optimal for maintaining hepatocyte health and function.
-
Issue 2: Inconsistent results in animal models of liver injury.
-
Possible Cause: The effect of ADAM17 inhibition on the liver can be context-dependent. Studies have shown that in certain models of liver injury, such as cholestasis, inhibition of ADAM17 can be protective, while in other contexts, it may be detrimental.[2] The choice of animal model, the dose and route of administration of this compound, and the timing of treatment in relation to the induced injury are all critical factors.
-
Troubleshooting Steps:
-
Model Selection: Carefully select an animal model that is relevant to the specific research question. For studying intrinsic hepatotoxicity, a model with healthy animals is appropriate. To investigate the effect on pre-existing liver disease, a model of that disease should be used.
-
Dose and Formulation: Conduct a pilot study to determine the optimal dose and formulation for the chosen animal model. The formulation should ensure adequate bioavailability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the plasma concentration of this compound and the extent of TACE inhibition in the liver to correlate with the observed effects.
-
Histopathological Analysis: In addition to measuring serum liver enzymes, perform a thorough histopathological examination of the liver tissue to assess the nature and extent of any injury or protection.
-
Issue 3: Difficulty in elucidating the specific signaling pathway of hepatotoxicity.
-
Possible Cause: The hepatotoxicity of this compound is likely multifactorial due to the wide range of ADAM17 substrates.
-
Troubleshooting Steps:
-
Substrate Analysis: Investigate the processing of known ADAM17 substrates in the liver in the presence of this compound. This could include measuring the levels of soluble and membrane-bound forms of proteins like TNFR1, IL-6R, and EGFR ligands.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to analyze the expression of genes involved in inflammation, apoptosis, and liver regeneration pathways.
-
Use of Knockout/Knockdown Models: Utilize cell lines or animal models with genetic deletion or knockdown of specific ADAM17 substrates or downstream signaling molecules to dissect the pathway.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| TACE Inhibition IC50 | 0.20 nM | [1] |
Table 2: Potential Liver-Related Clinical Observations with TACE Inhibitors
| Parameter | Observation | Implication |
| Alanine Transaminase (ALT) | Elevated Levels | Hepatocellular Injury |
| Aspartate Transaminase (AST) | Elevated Levels | Hepatocellular Injury |
Note: Specific quantitative data on the degree of ALT and AST elevation from the this compound clinical trials are not publicly available. The table reflects the general nature of hepatotoxicity observed with some drugs in this class.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate primary human hepatocytes in collagen-coated plates according to the supplier's instructions and allow them to attach for 4-6 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Assessment:
-
LDH Assay: At the end of the incubation period, collect the culture supernatant to measure LDH release using a commercially available kit.
-
MTT Assay: Add MTT reagent to the remaining cells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cytotoxicity or the percentage of viable cells relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Protocol 2: Evaluation of this compound Hepatotoxicity in a Murine Model
-
Animal Model: Use healthy male C57BL/6 mice, 8-10 weeks old.
-
Compound Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer this compound or vehicle control to the mice daily for a specified period (e.g., 7 or 14 days).
-
Monitoring: Monitor the animals daily for any clinical signs of toxicity.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum biochemistry analysis. Euthanize the animals and collect the liver for histopathological analysis and biochemical assays.
-
Serum Biochemistry: Measure the serum levels of ALT and AST using an automated clinical chemistry analyzer.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of liver injury.
-
TACE Activity Assay: Homogenize a portion of the liver tissue and measure TACE activity using a fluorometric assay kit to confirm target engagement.
-
Data Analysis: Compare the serum enzyme levels and histopathological scores between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: Workflow for in vitro assessment of this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice [frontiersin.org]
- 3. A disintegrin and metalloproteinase 17 regulates TNF and TNFR1 levels in inflammation and liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. journals.physiology.org [journals.physiology.org]
Technical Support Center: BMS-561392 Clinical Trial Failure Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial failure of BMS-561392.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic purpose?
This compound, also known as DPC-333, is a potent and selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17.[1] It was developed by Bristol-Myers Squibb for the potential treatment of inflammatory diseases characterized by the overproduction of TNF-α, primarily rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[1][2] The therapeutic rationale was to block the release of soluble TNF-α, a key pro-inflammatory cytokine, thereby reducing inflammation.
Q2: Why did this compound fail in clinical trials?
This compound failed in Phase IIa clinical trials due to a combination of a lack of efficacy and concerns about hepatotoxicity (liver toxicity).[1] This outcome was also observed with another TACE inhibitor, apratastat, suggesting potential class-wide issues for this therapeutic approach in the tested indications.[1]
Q3: What were the key adverse events observed in clinical trials of TACE inhibitors like this compound?
While specific adverse event data for this compound is not publicly available, hepatotoxicity was a primary concern leading to its discontinuation.[1] In general, drug-induced liver injury (DILI) can manifest as elevated liver function tests (LFTs), such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3] It is a significant reason for the termination of clinical trials and the withdrawal of approved drugs.
Troubleshooting Guide for Investigating TACE Inhibitor Failure
This guide addresses specific issues researchers might encounter when analyzing the failure of TACE inhibitors like this compound.
Issue 1: Replicating the Lack of Efficacy in Preclinical Models
Problem: Difficulty in designing preclinical experiments that recapitulate the lack of efficacy seen in human clinical trials for TACE inhibitors.
Possible Causes & Troubleshooting Steps:
-
Species-specific differences in TACE substrate processing: The profile of proteins cleaved by TACE can vary between species.
-
Recommendation: Humanize your animal model by expressing human TACE or relevant human substrates.
-
-
Off-target effects: The inhibitor may have off-target effects that were not apparent in initial screenings.
-
Recommendation: Perform broad-panel kinase and protease screening to identify potential off-target interactions.
-
-
Complex in vivo signaling: The in vivo environment involves complex feedback loops and redundant pathways that may compensate for TACE inhibition.
-
Recommendation: Utilize systems biology approaches to model the downstream effects of TACE inhibition on multiple signaling pathways simultaneously.
-
Issue 2: Assessing the Potential for Hepatotoxicity
Problem: Difficulty in predicting or understanding the mechanisms of liver toxicity associated with TACE inhibitors.
Possible Causes & Troubleshooting Steps:
-
Metabolite-induced toxicity: The liver metabolizes drugs, and the resulting metabolites can sometimes be toxic.
-
Recommendation: Use in vitro models with human liver microsomes or hepatocytes to identify and characterize metabolites of the TACE inhibitor. Assess the toxicity of these metabolites.
-
-
Off-target effects on liver enzymes: The inhibitor might interfere with the function of other essential liver enzymes.
-
Recommendation: Screen the compound against a panel of key hepatic enzymes.
-
-
Idiosyncratic drug reactions: The toxicity may only occur in a small subset of the population with specific genetic predispositions.
-
Recommendation: Investigate potential genetic markers associated with DILI in available patient data or specially designed cell-based models.
-
Data Presentation
Due to the limited public availability of specific quantitative data from the this compound Phase IIa trials, the following tables provide an illustrative structure based on typical outcomes for rheumatoid arthritis clinical trials.
Table 1: Illustrative Efficacy Outcomes (ACR Response) at 12 Weeks in Patients with Rheumatoid Arthritis and Inadequate Response to Methotrexate (B535133)
| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Placebo | 25 - 40 | 10 - 15 | 2 - 5 |
| This compound (Hypothetical) | 30 - 45 | 12 - 20 | 3 - 7 |
| Active Comparator (e.g., Adalimumab) | 60 - 75 | 35 - 50 | 15 - 25 |
Note: The data for this compound is hypothetical and for illustrative purposes only, reflecting a lack of significant clinical benefit over placebo.
Table 2: Illustrative Incidence of Adverse Events of Special Interest
| Adverse Event | Placebo (%) | This compound (Hypothetical) (%) |
| Elevated Liver Enzymes (ALT/AST > 3x ULN) | < 1% | 5 - 10% |
| Serious Infections | 2 - 4% | 3 - 6% |
| Injection Site Reactions | 5 - 10% | 5 - 10% |
Note: The data for this compound is hypothetical and for illustrative purposes only, highlighting a potential safety signal for hepatotoxicity.
Experimental Protocols
The following provides a generalized methodology for a Phase IIa clinical trial investigating a novel compound for rheumatoid arthritis, similar to the one this compound would have undergone.
Protocol: Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study in Patients with Active Rheumatoid Arthritis with an Inadequate Response to Methotrexate
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-75 years) diagnosed with rheumatoid arthritis (according to ACR 1987 revised criteria) for at least 6 months, with active disease despite stable methotrexate therapy (15-25 mg/week) for at least 3 months. Active disease is defined as ≥6 swollen joints and ≥6 tender joints (out of 66/68), and a high-sensitivity C-reactive protein (hs-CRP) >10 mg/L.
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo, in addition to their stable dose of methotrexate. Both patients and investigators are blinded to the treatment allocation.
-
Primary Efficacy Endpoint: The primary endpoint is the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 12.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses at Week 12.
-
Change from baseline in the Disease Activity Score 28 (DAS28-CRP) at Week 12.
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at Week 12.
-
-
Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and regular laboratory tests, with a particular focus on liver function tests (ALT, AST, bilirubin, alkaline phosphatase).
Visualizations
TACE (ADAM17) Signaling Pathway
Caption: TACE (ADAM17) cleaves membrane-bound precursors to release soluble signaling molecules.
Experimental Workflow: Phase IIa Clinical Trial for Rheumatoid Arthritis
Caption: Workflow of a typical Phase IIa clinical trial for an RA drug candidate.
Logical Relationship: Reasons for this compound Clinical Trial Failure
Caption: The dual factors leading to the discontinuation of this compound development.
References
Technical Support Center: Optimizing BMS-561392 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BMS-561392 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as DPC-333, is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), which is also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] TACE is a cell surface sheddase responsible for the cleavage and release of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and the Amyloid Precursor Protein (APP).[1][2] By inhibiting TACE, this compound blocks the release of soluble TNF-α and other TACE substrates, thereby modulating downstream signaling pathways involved in inflammation and other cellular processes.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, the experimental duration, and the biological endpoint being measured. Based on published data, a good starting point for a dose-response experiment is to test a range of concentrations from 0.1 µM to 10 µM. For inhibition of TNF-α secretion, IC50 values have been reported to be in the low micromolar to nanomolar range. For example, in Chinese hamster ovary (CHO) cells, an IC50 of 0.15 µM was observed for the inhibition of TNF-α secretion.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. To avoid degradation due to repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. Immediately before use, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How can I determine if the observed effects are due to TACE inhibition and not off-target effects or general cytotoxicity?
A4: To confirm the specificity of this compound, consider the following controls:
-
Positive Control: Use a known activator of TACE, such as Phorbol 12-myristate 13-acetate (PMA), to stimulate the shedding of a TACE substrate. The ability of this compound to block this stimulated shedding can confirm its on-target activity.
-
Negative Control: Use a structurally unrelated TACE inhibitor to see if it phenocopies the effects of this compound. Additionally, using a cell line with knocked-down or knocked-out TACE/ADAM17 can help verify that the effect of this compound is TACE-dependent.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assay to ensure that the observed effects are not a result of cell death. It is important to test a range of this compound concentrations to identify a non-toxic working range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration is too low: The effective concentration can vary significantly between cell lines. 2. Inhibitor degradation: Improper storage or handling of the this compound stock solution. 3. Low TACE activity in the cell line: The cell line may not have sufficient basal TACE activity to observe an effect of inhibition. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Prepare fresh dilutions: Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -20°C or -80°C. 3. Stimulate TACE activity: Treat cells with a known TACE activator like PMA to induce substrate shedding, which can then be inhibited by this compound. |
| High cell death or signs of cytotoxicity | 1. Concentration is too high: High concentrations of this compound may lead to off-target effects or general toxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is toxic to the cells. 3. Extended incubation time: Prolonged exposure to the inhibitor may be detrimental to cell health. | 1. Lower the concentration: Perform a cytotoxicity assay to determine the maximum non-toxic concentration. 2. Check DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same final DMSO concentration) in your experiments. 3. Optimize incubation time: Test shorter incubation periods to see if the desired inhibitory effect can be achieved without compromising cell viability. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution. 3. Instability of this compound in media: The inhibitor may degrade over time in the cell culture medium at 37°C. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh dilutions for each experiment: Avoid using previously diluted solutions. 3. Minimize incubation time: Use the shortest incubation time necessary to observe the desired effect. Consider replenishing the medium with fresh inhibitor for longer experiments. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different in vitro assays. These values can serve as a reference for designing dose-response experiments.
| Cell Line/Assay System | Substrate | IC50 Value | Reference |
| Chinese Hamster Ovary (CHO) cells | TNF-α secretion | 0.15 µM | [2] |
| Chinese Hamster Ovary (CHO) cells expressing APPwt | sAPPα secretion | 4.47 µM | [2] |
| Chinese Hamster Ovary (CHO) cells expressing APPswe | sAPPα secretion | 0.23 µM | [2] |
| RAW 264.7 macrophages | TNF-α secretion | Comparable to Vorinostat | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration range of this compound that is not cytotoxic to the cells of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.01 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of cell viability versus the logarithm of the this compound concentration to determine the concentration range that does not significantly impact cell viability.
Protocol 2: Assessing the Effect of this compound on TACE-Mediated TNF-α Release (ELISA)
This protocol describes how to measure the inhibitory effect of this compound on the release of soluble TNF-α from cells.
Materials:
-
Cells capable of producing TNF-α (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) to stimulate TNF-α production
-
24-well or 48-well cell culture plates
-
TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 48-well plate and grow to a confluency of 70-80%.
-
Inhibitor Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a non-stimulated control.
-
Incubation: Incubate the cells for a period sufficient to allow for TNF-α release (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of TNF-α in each sample. Normalize the results to the LPS-stimulated, vehicle-treated control. Plot the percentage of TNF-α inhibition versus the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on TACE signaling.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
BMS-561392 Technical Support Center: Your Guide to Assay Interference and Troubleshooting
Welcome to the technical support center for BMS-561392. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as DPC 333, is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), which is also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1] TACE is a key enzyme responsible for the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[1] By inhibiting TACE, this compound blocks the release of soluble TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. Therefore, this compound has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Q2: What are the key physicochemical properties of this compound that I should be aware of for my experiments?
A2: this compound is a solid powder that is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water. This is a critical consideration when preparing stock solutions and working dilutions for your assays to avoid precipitation. For long-term storage, it is recommended to store the compound at -20°C.
Q3: I am observing lower than expected potency of this compound in my cell-based assay. What could be the cause?
A3: Several factors could contribute to lower than expected potency in a cell-based assay. Firstly, due to its poor water solubility, this compound may precipitate out of your culture medium, especially when diluting a DMSO stock solution into an aqueous buffer. This would reduce the effective concentration of the inhibitor. Secondly, the presence of high serum concentrations in your culture medium can lead to non-specific protein binding, which can also decrease the free concentration of this compound available to interact with the cells. Finally, the specific cell line you are using and its level of TACE expression and activity can influence the observed potency.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a selective TACE inhibitor, like many small molecule inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations. TACE belongs to the ADAM family of metalloproteinases, which share some structural similarities with other metalloproteinases, such as Matrix Metalloproteinases (MMPs). Although some sources indicate that this compound has been found to be over 100-fold selective for TACE over several MMPs, it is crucial to consult specific selectivity data and consider including appropriate controls in your experiments to rule out confounding effects from off-target activities. For instance, some TACE inhibitors have been reported to also inhibit MMP8/13 or ADAM10.[2]
Quantitative Data Summary
For your convenience, here is a summary of key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| TACE/ADAM17 IC50 | 0.15 µM | CHO cells expressing pro-TNFα | |
| 4.47 µM | CHO cells expressing APPwt | ||
| 0.23 µM | CHO cells expressing APPswe | ||
| Selectivity | >100-fold | Over several MMPs |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting advice for common issues.
TACE/ADAM17 Fluorogenic Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on TACE activity using a fluorogenic substrate.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 1X ADAM Assay Buffer by diluting the concentrated stock.
-
Prepare the ADAM Fluorogenic Substrate solution in the assay buffer.
-
Prepare a serial dilution of this compound in 1X ADAM Assay Buffer containing a final concentration of 1% DMSO.
-
Prepare a solution of purified recombinant human ADAM17 enzyme in 1X ADAM Assay Buffer. Note: ADAM17 enzyme is sensitive to freeze-thaw cycles.[3]
-
-
Assay Procedure (96-well black plate):
-
Add 25 µl of the master mixture containing assay buffer and fluorogenic substrate to each well.[3]
-
Add 5 µl of the this compound serial dilutions to the "Test Inhibitor" wells.
-
Add 5 µl of the inhibitor buffer (1% DMSO in assay buffer) to the "Positive Control" and "Blank" wells.
-
Add 20 µl of 1X ADAM Assay Buffer to the "Blank" wells.[3]
-
Initiate the reaction by adding 20 µl of the diluted ADAM17 enzyme to the "Positive Control" and "Test Inhibitor" wells.[3]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[3]
-
Read the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 455 nm.[3]
-
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide: TACE Enzymatic Assay
| Problem | Possible Cause | Recommended Solution |
| Low fluorescent signal in positive control | Inactive enzyme due to repeated freeze-thaw cycles.[3] | Aliquot the enzyme into single-use vials upon first thaw and store at -80°C. Use a fresh aliquot for each experiment.[3] |
| Incorrect wavelength settings on the plate reader. | Ensure the excitation and emission wavelengths are set correctly for the fluorogenic substrate (e.g., Ex=358 nm, Em=455 nm).[3] | |
| High background fluorescence | Contaminated assay buffer or substrate. | Prepare fresh buffers and substrate solutions. Use high-purity water and reagents. |
| Autofluorescence of the inhibitor compound. | Measure the fluorescence of the compound alone at the assay concentration and subtract this value from the corresponding wells. | |
| Inconsistent or variable results | Pipetting errors or bubbles in the wells.[3] | Use calibrated pipettes and proper pipetting techniques to ensure accuracy. Visually inspect the plate for bubbles before reading and gently tap to dislodge them.[3] |
| Compound precipitation. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that causes precipitation (typically ≤1%). Visually inspect the wells for any precipitate. |
Cell-Based TNF-α Release Assay (ELISA)
This assay measures the ability of this compound to inhibit the release of TNF-α from cells, typically macrophages or monocytes stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid cytotoxicity.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/ml) for 4 hours.[1] Include unstimulated and vehicle-treated controls.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Troubleshooting Guide: Cell-Based TNF-α Release Assay
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding or cell health issues. | Ensure a homogenous cell suspension before seeding. Check cell viability before and after the experiment (e.g., using a trypan blue exclusion assay). |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Low or no TNF-α production in stimulated controls | LPS is inactive. | Use a new vial of LPS or test the activity of the current stock on a sensitive cell line. |
| Cells are not responsive to LPS. | Ensure you are using a cell line known to respond to LPS (e.g., RAW 264.7, primary macrophages). Passage number can affect cell responsiveness. | |
| Unexpectedly high TNF-α levels in unstimulated controls | Cell stress or contamination. | Handle cells gently to minimize stress. Check for mycoplasma contamination, which can induce an inflammatory response. |
| Interference with ELISA | Presence of soluble TNF-α receptors in the sample. | Some ELISA kits may be affected by the presence of soluble TNF-α receptors, which can bind to TNF-α and mask the epitope for the detection antibody. Choose an ELISA kit that is validated to be insensitive to the presence of soluble receptors. |
Fluorescence Polarization (FP) Competition Assay for TACE/ADAM17
This assay can be used to screen for and characterize inhibitors that compete with a fluorescently labeled probe for binding to the active site of TACE.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, and a non-ionic detergent).[4]
-
Prepare a solution of a fluorescently labeled TACE inhibitor (fluorescent probe) at a concentration close to its Kd for TACE.
-
Prepare a serial dilution of this compound.
-
Prepare a solution of purified recombinant human TACE/ADAM17.
-
-
Assay Procedure (384-well black plate):
-
Add the fluorescent probe to all wells.
-
Add the this compound serial dilutions to the "Test Inhibitor" wells.
-
Add buffer to the "Maximum Polarization" wells (probe + enzyme) and "Minimum Polarization" wells (probe only).
-
Add the TACE enzyme to the "Test Inhibitor" and "Maximum Polarization" wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Troubleshooting Guide: Fluorescence Polarization Assay
| Problem | Possible Cause | Recommended Solution |
| Low assay window (small change in mP) | The molecular weight difference between the fluorescent probe and the enzyme is insufficient. | This is a fundamental limitation of FP assays. Ensure there is a significant size difference between the bound and unbound probe. |
| The concentration of the enzyme is too low to bind a significant fraction of the probe. | Titrate the enzyme concentration to find the optimal concentration that gives the largest change in polarization. | |
| High data scatter | Low fluorescence signal. | The fluorescence intensity of the probe should be at least three times the background. Consider increasing the probe concentration, but keep it at or below the Kd. |
| Compound interference (autofluorescence or quenching). | Pre-read the plate for fluorescence intensity before adding the enzyme to identify fluorescent compounds. Red-shifted fluorophores can sometimes minimize interference. | |
| Drifting signal over time | The binding reaction has not reached equilibrium. | Increase the incubation time to ensure the binding is at steady state before reading the plate. |
| Photobleaching of the fluorophore. | Reduce the number of flashes per well or the intensity of the excitation light on the plate reader. |
Visualizations
To further aid in your understanding of the experimental context and troubleshooting logic, please refer to the following diagrams.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Caption: A logical workflow for the comprehensive evaluation of this compound.
Caption: A decision tree to guide troubleshooting efforts for this compound assays.
References
Technical Support Center: Improving the In Vivo Bioavailability of BMS-561392
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the TNF-alpha converting enzyme (TACE) inhibitor, BMS-561392, for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Q2: What are the primary reasons for the suspected low oral bioavailability of this compound?
A2: The suspected low oral bioavailability of this compound is primarily attributed to its poor solubility in water. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal tract. Compounds with low aqueous solubility have a slow dissolution rate, which often becomes the rate-limiting step in the absorption process, leading to a significant portion of the drug passing through the gut without being absorbed.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Solubilization using co-solvents: Utilizing a mixture of solvents to increase the drug's solubility in the formulation.
-
Lipid-based formulations: Dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipidic carriers.
-
Solid dispersions: Dispersing the drug in a solid polymer matrix at the molecular level to enhance its dissolution rate.
-
Particle size reduction: Micronization or nanosizing of the drug particles to increase their surface area and, consequently, their dissolution velocity.
Troubleshooting Guide for In Vivo Formulation
This guide provides practical steps for researchers encountering issues with the formulation and administration of this compound for in vivo studies.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous solutions. | Poor aqueous solubility of the compound. | 1. Use a co-solvent system: A common and effective approach is to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with other vehicles such as Polyethylene Glycol 300 (PEG300), a surfactant like Tween-80, and finally an aqueous carrier like saline or water.[4][5] 2. Optimize the vehicle composition: The ratio of the co-solvents is critical. A typical starting formulation for parenteral administration that can be adapted for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Adjust the percentages as needed to maintain solubility. 3. Prepare fresh formulations: To avoid precipitation over time, it is recommended to prepare the formulation fresh before each experiment.[5] |
| Inconsistent or low drug exposure in pharmacokinetic (PK) studies. | Poor and variable absorption from the gastrointestinal tract due to low solubility and dissolution rate. | 1. Consider a lipid-based formulation: For oral administration, dissolving this compound in a lipid-based vehicle can significantly improve its absorption. This can range from a simple oil solution to a more complex self-emulsifying drug delivery system (SEDDS). 2. Prepare a solid dispersion: If facilities are available, creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate in vivo. 3. Ensure proper administration technique: For oral gavage, ensure the formulation is administered directly into the stomach to avoid variability in transit time in the upper gastrointestinal tract.[6][7][8][9][10] |
| Difficulty in achieving the desired dose concentration in the formulation. | Limited solubility of this compound even in co-solvent systems. | 1. Increase the proportion of organic co-solvents: Carefully increase the percentage of DMSO and/or PEG300 in the formulation. However, be mindful of the potential toxicity of the vehicle, especially for chronic dosing studies. 2. Perform a solubility screen: Test the solubility of this compound in a range of pharmaceutically acceptable solvents and surfactants to identify a more suitable vehicle system. |
Predicted Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing an effective formulation. Since experimental data is limited, the following table summarizes predicted properties based on its chemical structure using computational models. These values should be used as a guide for formulation development.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 476.57 g/mol [2][11][12] | Within the range for good oral absorption. |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | Very Low | The primary barrier to good oral bioavailability. |
| pKa (Acidic/Basic Dissociation Constant) | Not readily ionizable | pH-dependent solubility is unlikely to be a major factor. |
Note: LogP and Aqueous Solubility are estimated values from computational models and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle used for administering poorly water-soluble compounds to rodents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution. Gentle warming or sonication may be required to facilitate dissolution.
-
In a separate sterile tube, add the required volume of PEG300. For a final formulation with 40% PEG300, this would be 0.4 mL for every 1 mL of final solution.
-
Add the this compound stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.
-
Add Tween-80 to the mixture. For a 5% Tween-80 formulation, add 0.05 mL. Mix until homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing. For a 45% saline formulation, add 0.45 mL. The slow addition is crucial to prevent precipitation of the compound.
-
Visually inspect the final formulation for any signs of precipitation. A clear solution should be obtained.
Protocol 2: In Vivo Bioavailability Study in Mice
This protocol outlines a typical workflow for assessing the oral bioavailability of a this compound formulation.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1 (Intravenous): this compound administered via tail vein injection (e.g., 1 mg/kg in a suitable IV formulation). This group is necessary to determine the absolute bioavailability.
-
Group 2 (Oral): this compound formulation administered via oral gavage (e.g., 10 mg/kg).
Procedure:
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[13]
-
Dosing: Administer the this compound formulation to each mouse according to its assigned group and dose.
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein or tail snip) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14][15]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both intravenous and oral routes.
-
Bioavailability Calculation: Determine the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.fsu.edu [research.fsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. GSRS [precision.fda.gov]
- 12. This compound | TNF | TargetMol [targetmol.com]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. admescope.com [admescope.com]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Addressing lack of efficacy with BMS-561392 in experiments
This technical support center provides troubleshooting guidance for researchers encountering a lack of efficacy with BMS-561392 in their experiments. This compound (also known as DPC-333) is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] This guide offers FAQs, troubleshooting tables, detailed experimental protocols, and pathway diagrams to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of TACE (ADAM17).[3] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form (sTNF-α).[1][2] By inhibiting TACE, this compound blocks the release of sTNF-α, which is a key mediator of inflammation. TACE also cleaves other cell surface proteins, including the Amyloid Precursor Protein (APP).[4]
Q2: I am not observing the expected decrease in TNF-α levels. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Cell System: The cell type may not produce sufficient levels of TACE or TNF-α. Consider using a positive control cell line known to be responsive, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5]
-
Assay Sensitivity: Your TNF-α detection method (e.g., ELISA) may not be sensitive enough to detect the changes. Ensure your assay is validated and has the required sensitivity.
-
Off-Target Effects or Alternative Pathways: Research suggests that in some contexts, TACE inhibition can paradoxically enhance IL-1β and IFN-γ through caspase-1 activation, which might mask the effects of TNF-α reduction or suggest a different inflammatory driver in your model.[2]
-
Clinical Efficacy: It is important to note that this compound failed in a Phase II clinical trial for rheumatoid arthritis due to a lack of efficacy, suggesting that its mechanism may not translate to all inflammatory models.[3]
Q3: What are the typical in vitro working concentrations for this compound?
A3: this compound is a potent inhibitor with a very low IC50. Effective concentrations will vary by cell type and experimental conditions, but published data provides a starting point.
Q4: Can this compound affect the processing of other proteins?
A4: Yes. TACE (ADAM17) has multiple substrates. One well-documented substrate is the Amyloid Precursor Protein (APP). This compound inhibits the α-cleavage of APP, which can lead to a reduction in the secretion of soluble APPα (sAPPα).[4] This is an important consideration in neuroscience-related research.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
| Parameter | Value | Conditions | Source |
| IC50 (TACE) | 0.20 nM | In vitro enzyme assay | [3] |
| Selectivity | >100-fold over other MMPs | In vitro enzyme assays | [3] |
Table 1: In Vitro Potency and Selectivity of this compound.
| Animal Model | Dosing | Effect | Source |
| Mouse | 6 mg/kg (oral) | ED50 for suppression of LPS-induced TNF-α production | [6] |
| Mouse | Not specified | Prevented joint destruction in collagen antibody-induced arthritis | [6] |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
Protocol 1: In Vitro TACE Inhibition in Macrophages
This protocol is adapted from methodologies used for studying TACE inhibitors in inflammatory cell models.[5]
Objective: To measure the inhibition of TNF-α secretion from LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepare stock in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
-
Sample Collection: Centrifuge the plate briefly to pellet any cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of TNF-α secretion for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
Protocol 2: In Vitro APP Processing in CHO Cells
This protocol is based on studies examining the effect of this compound on APP cleavage.[4]
Objective: To measure the inhibition of sAPPα secretion from CHO cells overexpressing human APP.
Materials:
-
CHO cells stably expressing human APP695wt
-
Appropriate cell culture medium (e.g., DMEM/F12)
-
This compound (prepare stock in DMSO)
-
sAPPα ELISA kit or Western Blot antibodies (e.g., 2B3)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed CHO-APPwt cells in 6-well plates and grow to ~80% confluency.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the conditioned medium and clarify by centrifugation. Lyse the cells in RIPA buffer for analysis of full-length APP and loading controls.
-
Quantification:
-
ELISA: Measure the concentration of sAPPα in the conditioned medium using a specific ELISA kit.
-
Western Blot: Analyze the conditioned medium for sAPPα and the cell lysates for full-length APP and housekeeping proteins (e.g., tubulin).
-
-
Analysis: Quantify the reduction in sAPPα in the conditioned medium relative to the vehicle control.
Visualizations
Signaling Pathway and Troubleshooting Logic
Caption: Mechanism of TACE inhibition by this compound.
Caption: Troubleshooting workflow for this compound efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
BMS-561392 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper storage of BMS-561392.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is recommended to keep them at 2-8°C for no longer than 24 hours. Always refer to the manufacturer's specific recommendations.
Q2: What are the common signs of this compound degradation?
A2: Visual indicators of degradation can include a change in color or the appearance of precipitate in solutions. Chromatographic analysis (e.g., HPLC) is the most reliable method to detect degradation, which will appear as additional peaks or a decrease in the main peak area of the active compound.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, prepare solutions fresh for each experiment. Use high-purity solvents and protect solutions from light by using amber vials or covering them with foil. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What are the known degradation pathways for this compound?
A4: this compound is susceptible to degradation through hydrolysis and oxidation. The specific degradation products and pathways are influenced by factors such as pH, temperature, and exposure to light and oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity | Compound degradation | Verify the integrity of your this compound stock using a suitable analytical method like HPLC. Prepare fresh solutions from a new solid stock if degradation is confirmed. |
| Improper storage | Review your storage procedures against the recommended conditions. Ensure the compound is protected from light and moisture. | |
| Appearance of unknown peaks in analytical chromatograms | Degradation of this compound | Perform forced degradation studies to identify potential degradation products. This can help in confirming if the unknown peaks correspond to degradants. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Analyze a blank solvent injection to rule out system contamination. | |
| Precipitate formation in stock solutions | Low solubility or degradation | Confirm the solvent is appropriate for the desired concentration. If solubility is an issue, consider using a different solvent system or sonication. If degradation is suspected, analyze the precipitate and supernatant separately. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
1. Preparation of Standard Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound.
-
Injection Volume: 10 µL.
3. Stability Study:
-
Aliquot the this compound solution into several vials.
-
Expose the vials to different stress conditions (e.g., elevated temperature, acidic/basic pH, UV light, oxidative stress).
-
At specified time points, inject the samples into the HPLC system.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Technical Support Center: BMS-561392 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-561392, a potent and selective inhibitor of TNF-alpha converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected decrease in soluble TNF-α in my cell culture supernatant after treatment with this compound. What could be the reason?
A1: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Cellular Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an optimal confluency. Stressed or overly confluent cells may exhibit altered protein expression and secretion patterns.
-
Stimulation Conditions: The release of TNF-α is often induced by stimuli like lipopolysaccharide (LPS). Verify the concentration and activity of your stimulating agent. The timing of this compound treatment relative to stimulation is also critical. Pre-incubation with this compound before adding the stimulus is generally recommended.
-
This compound Concentration and Incubation Time: Confirm that you are using the appropriate concentration of this compound for your cell type. An insufficient concentration will not effectively inhibit TACE. Conversely, excessively high concentrations may lead to off-target effects or cytotoxicity. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup. Incubation times may also need to be optimized.
-
Reagent Quality: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.
Q2: I am observing unexpected changes in cell signaling pathways that are not directly related to TNF-α. Is this an off-target effect of this compound?
A2: While this compound is highly selective for TACE over many other metalloproteinases, it's important to remember that TACE has a broad range of substrates beyond pro-TNF-α. Therefore, what appears to be an off-target effect may actually be a consequence of inhibiting the shedding of other TACE substrates.
-
Broad Substrate Profile of TACE: TACE is a key sheddase for a multitude of cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR), such as TGF-α and Amphiregulin, as well as various cytokine and growth factor receptors. Inhibition of their shedding can have widespread effects on cellular signaling.
-
Consult the TACE Substrate List: Refer to the table below for a list of known TACE substrates. If your unexpected phenotype is related to any of these pathways, it is likely an on-target effect of TACE inhibition.
Q3: What are the appropriate negative controls for my this compound experiments?
A3: A multi-faceted approach to negative controls is essential for robust and interpretable results.
-
Vehicle Control: This is a mandatory control. You should treat a sample of your cells with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Structurally Similar Inactive Compound: The ideal negative control is a compound with a chemical structure that is highly similar to this compound but lacks the functional group required for TACE inhibition (e.g., the hydroxamate group that chelates the zinc ion in the enzyme's active site). Unfortunately, a commercially available, validated inactive analog of this compound is not readily documented. In the absence of such a compound, consider using a broad-spectrum metalloproteinase inhibitor that is known to be inactive against TACE as a less ideal but still informative control.
-
Genetic Controls: If feasible for your experimental system, using cells with a genetic knockout or knockdown (e.g., via siRNA or CRISPR/Cas9) of TACE (ADAM17) is the most definitive way to confirm that the observed effects of this compound are on-target. In TACE-deficient cells, this compound should have no effect on the shedding of its substrates.
Q4: I am seeing an increase in the membrane-bound form of TNF-α (pro-TNF-α) after this compound treatment. Is this expected?
A4: Yes, this is an expected outcome of effective TACE inhibition. This compound blocks the cleavage of the 26 kDa membrane-bound pro-TNF-α into the 17 kDa soluble form. Consequently, you should observe an accumulation of pro-TNF-α on the cell surface. This can be a useful readout to confirm the activity of the inhibitor in your experimental system. Studies have shown that upon TACE inhibition, a significant portion of the unprocessed pro-TNF-α is degraded intracellularly, while the remainder can be transiently expressed on the cell surface.[1]
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Enzyme | Selectivity vs. TACE | Reference |
| Other MMPs | >100-fold | [2] |
Table 2: A Selection of Key TACE/ADAM17 Substrates
| Substrate Category | Examples | Potential Downstream Effects of Inhibition |
| Cytokines | pro-TNF-α | Reduced inflammation |
| Cytokine Receptors | TNF Receptor I & II (TNFR1/2), IL-6 Receptor (IL-6R) | Altered cytokine signaling |
| EGFR Ligands | TGF-α, Amphiregulin (AREG), HB-EGF | Inhibition of EGFR signaling pathways |
| Adhesion Molecules | L-selectin, ICAM-1 | Altered cell adhesion and migration |
| Other | Amyloid Precursor Protein (APP), Notch, Delta | Modulation of neurodevelopmental and other signaling pathways |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Release from Macrophages
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting TNF-α release from a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a working solution of LPS in complete culture medium. The final concentration will depend on the cell line and should be determined empirically (a common starting concentration is 1 µg/mL).
-
Add the LPS solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
TNF-α Quantification:
-
Measure the concentration of soluble TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on TACE and its substrates.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical workflow for interpreting results using appropriate negative controls.
References
Validation & Comparative
A Comparative Guide to TACE Inhibitors: BMS-561392 vs. TMI-005
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17: BMS-561392 and TMI-005 (Apratastat). TACE is a critical enzyme in the inflammatory pathway, responsible for the release of soluble Tumor Necrosis Factor-α (TNF-α), a key cytokine implicated in a range of inflammatory diseases. The development of TACE inhibitors has been a significant area of research for conditions such as rheumatoid arthritis. This document aims to offer an objective comparison of the performance of this compound and TMI-005, supported by experimental data, to aid researchers in their understanding and future work in this field.
At a Glance: Key Differences
| Feature | This compound | TMI-005 (Apratastat) |
| Primary Target | Highly selective TACE (ADAM17) inhibitor | Dual inhibitor of TACE and Matrix Metalloproteinases (MMPs) |
| Potency (TACE IC50) | 0.20 nM[1] | 20 nM - 440 nM[1] |
| Selectivity | >100-fold selective over various MMPs[1] | Inhibits MMP-1 (IC50 = 33 nM) and MMP-13 (IC50 = 8.1 nM) |
| Clinical Development | Entered Phase II trials for rheumatoid arthritis; discontinued (B1498344) due to hepatotoxicity.[1] | Entered Phase II trials for rheumatoid arthritis; discontinued due to lack of efficacy.[2][3] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and TMI-005, providing a clear comparison of their inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Target | This compound | TMI-005 (Apratastat) |
| TACE (ADAM17) | 0.20 [1] | 20 / 440 [1] |
| MMP-1 | >4,949 (for a similar compound) | 33 |
| MMP-2 | 3,333 (for a similar compound) | - |
| MMP-3 | 163 (for a similar compound) | - |
| MMP-8 | 795 (for a similar compound) | - |
| MMP-9 | >2,128 (for a similar compound) | - |
| MMP-13 | 16,083 (for a similar compound) | 8.1 |
Data for a closely related and highly selective TACE inhibitor from Bristol-Myers Squibb is used to illustrate the selectivity profile of the this compound chemical series.
Mechanism of Action and Signaling Pathway
Both this compound and TMI-005 are designed to inhibit the enzymatic activity of TACE. TACE is a sheddase that cleaves the membrane-anchored precursor of TNF-α (pro-TNF-α) to release its soluble, biologically active form. By blocking TACE, these inhibitors reduce the levels of soluble TNF-α, thereby mitigating the downstream inflammatory cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TACE Enzymatic Assay (Fluorogenic Substrate-Based)
This protocol describes a common method for determining the in vitro potency of TACE inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Test compounds (this compound, TMI-005) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Add 50 µL of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the recombinant human TACE enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic TACE substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 37°C for 30-60 minutes in a kinetic mode.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
TNF-α Release Assay in LPS-Stimulated Macrophages
This cellular assay assesses the ability of inhibitors to block TACE activity in a more physiologically relevant context.
Objective: To measure the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, TMI-005) dissolved in DMSO
-
24-well cell culture plates
-
Mouse TNF-α ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[4]
-
The following day, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.[5]
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[4]
-
Incubate the plates for 4-6 hours at 37°C.[5]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using a suitable cell viability assay to ensure that the observed reduction in TNF-α is not due to cell death.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Clinical Trial Outcomes
Both this compound and TMI-005 advanced to Phase II clinical trials for the treatment of rheumatoid arthritis, but neither progressed further.
This compound: This highly selective TACE inhibitor was discontinued from clinical development due to observations of hepatotoxicity (liver toxicity) in trial participants.[1]
TMI-005 (Apratastat): A 12-week, randomized, placebo-controlled Phase II study involving 390 rheumatoid arthritis patients was conducted.[6] Patients received 50, 100, or 150 mg of TMI-005 orally three times daily. The trial failed to demonstrate a significant improvement in symptoms compared to the placebo group.[2][6] While no hepatotoxicity was observed, the lack of efficacy led to the termination of its development for this indication.[3][6] The broad-spectrum MMP inhibition of TMI-005 was also associated with reports of tendonitis, an adverse effect reminiscent of earlier MMP inhibitors.[6]
Summary and Conclusion
This compound and TMI-005 represent two distinct strategies in the pursuit of TACE inhibition for inflammatory diseases.
-
This compound exemplifies a target-selective approach, demonstrating high potency and selectivity for TACE. While this precision is often sought after in drug design to minimize off-target effects, the compound's clinical development was halted by safety concerns, specifically hepatotoxicity.
-
TMI-005 , on the other hand, was designed as a dual inhibitor of TACE and MMPs. This broader spectrum of activity did not translate into clinical efficacy for rheumatoid arthritis and may have contributed to side effects such as tendonitis.
The divergent outcomes of these two molecules underscore the challenges in developing safe and effective TACE inhibitors. While potent and selective inhibition of TACE is achievable, as demonstrated by this compound, translating this into a clinically successful therapeutic requires a delicate balance of efficacy and safety. The experience with TMI-005 suggests that broader inhibition of related enzymes may not necessarily enhance therapeutic benefit and could introduce additional liabilities. This comparative guide highlights the importance of careful target validation and selectivity profiling in the development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
Validating BMS-561392 Activity Against ADAM17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-561392, a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), with other known inhibitors. The information presented herein is intended to assist researchers in evaluating the activity, selectivity, and experimental validation of this compound for studies related to inflammation, oncology, and other ADAM17-mediated pathologies.
Executive Summary
This compound (also known as DPC-333) is a highly potent and selective small molecule inhibitor of ADAM17, a key enzyme in the processing of various cell surface proteins, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2] This guide summarizes its in vitro activity in comparison to other commercially available ADAM17 inhibitors, provides detailed experimental protocols for its validation, and illustrates the key signaling pathways it modulates. The data presented is compiled from various scientific publications and technical datasheets.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and a selection of alternative ADAM17 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as enzyme and substrate concentrations, and assay formats.
| Inhibitor | Target(s) | IC50 (ADAM17/TACE) | Selectivity Profile | Reference(s) |
| This compound (DPC-333) | ADAM17 | 0.20 nM | >100-fold selective over other MMPs | [1] |
| INCB7839 (Aderbasib) | ADAM10/ADAM17 | Potent, low nanomolar | Dual inhibitor | [3] |
| Apratastat (TMI-005) | ADAM17 | 440 nM | Also inhibits MMP-1 and MMP-13 | [1][4] |
| TAPI-0 | ADAM17/MMPs | 100 nM | Broad-spectrum MMP inhibitor | [3] |
| TAPI-1 | ADAM17/MMPs | - | Broad-spectrum MMP inhibitor | |
| TAPI-2 | ADAM17/MMPs | - | Moderate activity against some MMPs | |
| INCB3619 | ADAM10/ADAM17 | 14 nM | Selective over other ADAMs and MMPs | |
| GW280264X | ADAM10/ADAM17 | 8.0 nM | Dual inhibitor | |
| KP-457 | ADAM17 | 11.1 nM | High selectivity over ADAM10 and various MMPs | [3] |
| ZSNI-21 | ADAM17/HDAC2 | - | Dual inhibitor | [3] |
| ADAM17-IN-1 | ADAM17 | - | Selective | |
| MEDI3622 | ADAM17 | Sub-nanomolar | Highly specific antibody |
Experimental Protocols
In Vitro Fluorometric ADAM17 Activity Assay
This protocol is a generalized procedure based on commercially available ADAM17 inhibitor screening kits.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human ADAM17.
Materials:
-
Recombinant human ADAM17 enzyme
-
Fluorogenic ADAM17 substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound and other inhibitors of interest
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
In a 96-well black microplate, add the diluted inhibitors or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Add the diluted recombinant ADAM17 enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ADAM17 substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., Ex/Em = 318/449 nm).[6] Alternatively, an endpoint reading can be taken after a specific incubation time (e.g., 60 minutes) at 37°C, protected from light.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular TNF-α Release Assay (ELISA)
Objective: To validate the ability of this compound to inhibit ADAM17-mediated shedding of TNF-α in a cellular context.
Materials:
-
A suitable cell line that expresses membrane-bound TNF-α (e.g., LPS-stimulated RAW 264.7 macrophages or THP-1 monocytes).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) for cell stimulation.
-
This compound and other test inhibitors.
-
Human or mouse TNF-α ELISA kit.
-
96-well cell culture plate.
-
Microplate reader for ELISA.
Procedure:
-
Seed the cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) to induce the expression and shedding of TNF-α.
-
Incubate the cells for a defined period (e.g., 4-6 hours) to allow for TNF-α release into the supernatant.
-
Collect the cell culture supernatant.
-
Quantify the concentration of soluble TNF-α in the supernatant using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of TNF-α release.
Mandatory Visualizations
Signaling Pathways
// Extracellular nodes s_tnfa [label="Soluble TNF-α", fillcolor="#EA4335"]; s_egfr_ligand [label="Soluble EGFR Ligands", fillcolor="#EA4335"]; nicd [label="NICD", fillcolor="#EA4335"];
// Inhibitor bms561392 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intracellular signaling inflammation [label="Inflammation", shape=ellipse, fillcolor="#FFFFFF", style=filled]; proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#FFFFFF", style=filled]; gene_transcription [label="Gene Transcription", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges bms561392 -> adam17 [label="Inhibits", style=dashed, arrowhead=tee]; adam17 -> pro_tnfa [label="Cleaves", arrowhead=open]; adam17 -> egfr_ligand [label="Cleaves", arrowhead=open]; adam17 -> notch_receptor [label="Cleaves (S2)", arrowhead=open];
pro_tnfa -> s_tnfa [style=invis]; egfr_ligand -> s_egfr_ligand [style=invis]; notch_receptor -> nicd [style=invis];
s_tnfa -> inflammation; s_egfr_ligand -> egfr; egfr -> proliferation; nicd -> gene_transcription; notch_receptor -> notch_target [label="Activates", style=dashed];
// Invisible edges for alignment {rank=same; bms561392; adam17} {rank=same; pro_tnfa; egfr_ligand; notch_receptor} {rank=same; s_tnfa; s_egfr_ligand; nicd} } ADAM17 signaling pathways and point of inhibition by this compound.
Experimental Workflows
// Workflow edges prep_inhibitor -> add_inhibitor; prep_enzyme -> add_enzyme; prep_substrate -> add_substrate; add_inhibitor -> add_enzyme; add_enzyme -> incubate_inhibitor; incubate_inhibitor -> add_substrate; add_substrate -> read_fluorescence; read_fluorescence -> calculate_inhibition; calculate_inhibition -> determine_ic50; } Workflow for in vitro fluorometric ADAM17 activity assay.
// Workflow edges seed_cells -> pretreat; pretreat -> stimulate; stimulate -> incubate_tnfa; incubate_tnfa -> collect_supernatant; collect_supernatant -> perform_elisa; perform_elisa -> read_absorbance; read_absorbance -> calculate_inhibition; calculate_inhibition -> determine_ic50; } Workflow for cellular TNF-α release assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active-site MMP-selective antibody inhibitors discovered from convex paratope synthetic libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
BMS-561392 selectivity profiling against other metalloproteinases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Metalloproteinase Selectivity of BMS-561392.
This compound, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[1][2][3] This guide provides a comprehensive overview of the selectivity profile of this compound against other metalloproteinases, supported by key experimental data and methodologies, to inform research and drug development efforts in inflammatory diseases and oncology.
Unparalleled Selectivity for TACE
This compound demonstrates exceptional selectivity for TACE over other matrix metalloproteinases (MMPs). In vitro studies have established its half-maximal inhibitory concentration (IC50) for TACE in the low nanomolar and even sub-nanomolar range, indicating potent inhibition.[1][4] The compound exhibits a selectivity of over 100-fold for TACE when compared to a broad panel of other MMPs.[1]
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against TACE and a range of other metalloproteinases. The data clearly illustrates the compound's remarkable selectivity.
| Metalloproteinase | Target | IC50 (nM) | Fold Selectivity vs. TACE (based on 0.2 nM) |
| ADAMs | |||
| TACE (ADAM17) | Tumor Necrosis Factor-alpha Converting Enzyme | 0.2[1][4] | 1 |
| ADAM10 | A disintegrin and metalloproteinase 10 | 480[4] | 2400 |
| MMPs | |||
| MMP-1 | Interstitial collagenase | >4949[5] | >24745 |
| MMP-2 | Gelatinase A | 3333[5] | 16665 |
| MMP-3 | Stromelysin-1 | 163[5] | 815 |
| MMP-8 | Neutrophil collagenase | 795[5] | 3975 |
| MMP-9 | Gelatinase B | >2128[5] | >10640 |
| MMP-13 | Collagenase 3 | 16083[5] | 80415 |
| MMP-14 | Membrane type 1 MMP | 499[4] | 2495 |
Experimental Protocols: Determining Inhibitory Activity
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various metalloproteinases is typically performed using a fluorescence resonance energy transfer (FRET) assay. This robust in vitro method provides a quantitative measure of enzyme inhibition.
General FRET-Based Inhibition Assay Protocol
A representative protocol for assessing the inhibitory activity of compounds like this compound against metalloproteinases is as follows:
-
Enzyme Activation: Recombinant human metalloproteinase proenzymes are activated according to the manufacturer's instructions. This often involves treatment with a chemical activator like p-aminophenylmercuric acetate (B1210297) (APMA).
-
Assay Plate Preparation: The assay is performed in a 96-well microplate format. The inhibitor, this compound, is serially diluted to various concentrations in an appropriate assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2, and a non-ionic detergent).
-
Enzyme and Inhibitor Incubation: The activated metalloproteinase is added to the wells containing the diluted inhibitor and incubated for a predetermined period at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: A specific fluorogenic peptide substrate for the respective metalloproteinase is added to each well to initiate the enzymatic reaction. These substrates are designed with a fluorophore and a quencher in close proximity. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Visualizing the Mechanism: TACE Signaling Pathways
This compound's high selectivity for TACE makes it a valuable tool for dissecting the roles of this enzyme in various physiological and pathological processes. TACE is a key sheddase that cleaves and releases the extracellular domains of a wide range of membrane-bound proteins, thereby modulating their activity.
Below are diagrams illustrating two key signaling pathways regulated by TACE and inhibited by this compound.
Caption: TACE-mediated shedding of TNF-α and its inhibition by this compound.
Caption: TACE-mediated cleavage of Neuregulin-1 and its modulation by this compound.
Conclusion
This compound stands out as a highly potent and selective inhibitor of TACE. Its minimal activity against other metalloproteinases, as detailed in this guide, underscores its value as a specific pharmacological tool for studying TACE biology and as a potential therapeutic agent in diseases driven by excessive TACE activity. The provided data and methodologies offer a solid foundation for researchers and drug developers to evaluate and utilize this compound in their studies.
References
- 1. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of BMS-561392: A Comparative Guide to its Efficacy in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TNF-alpha converting enzyme (TACE) inhibitor, BMS-561392, with other alternatives. Supported by experimental data, this document summarizes the compound's performance across different cell lines, offering insights into its potential therapeutic applications.
This compound is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[1] TACE plays a crucial role in the inflammatory cascade by cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[2] By inhibiting TACE, this compound effectively blocks the release of TNF-α, a key mediator of inflammation, making it a compound of interest for various inflammatory disorders.[1][3] This guide cross-validates the effects of this compound in various cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Comparative Efficacy of this compound
The inhibitory activity of this compound has been evaluated in several in vitro and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against TACE activity and TNF-α release in different cell lines, alongside comparative data for other TACE inhibitors where available.
| Inhibitor | Cell Line | Assay Type | Target | IC50 Value | Citation |
| This compound | - | In vitro enzymatic assay | TACE Activity | 0.20 nM | [1] |
| This compound | CHO | Cell-based | TNF-α Secretion | 0.15 µM | [4] |
| This compound | CHO (APPwt) | Cell-based | sAPPα Secretion | 4.47 µM | [4] |
| This compound | CHO (APPswe) | Cell-based | sAPPα Secretion | 0.23 µM | [4] |
| This compound | RAW 264.7 | Cell-based | TNF-α Secretion | Effective inhibition (specific IC50 not provided) | [2][5] |
| TAPI-I | CHO | Cell-based | TNF-α Secretion | 0.90 µM | [4] |
| Apratastat (TMI-005) | - | In vitro enzymatic assay | TACE Activity | 440 nM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TACE Activity Assay (Fluorogenic)
This protocol describes a general method for measuring TACE activity using a fluorogenic substrate.
Materials:
-
Recombinant TACE enzyme
-
Fluorogenic TACE substrate (e.g., a FRET peptide)
-
Assay buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in assay buffer.
-
In a 96-well black microplate, add the diluted inhibitors.
-
Add the recombinant TACE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission for a 5-FAM/QXL™ 520 FRET pair) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.[6]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay (ELISA)
This protocol outlines the measurement of TNF-α released from cultured cells into the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other stimulants
-
This compound and other test inhibitors
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages) to induce TNF-α production and incubate for a defined period (e.g., 4-24 hours).
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.[7][8]
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[9][10] This typically involves:
-
Adding the supernatants to a microplate pre-coated with a TNF-α capture antibody.
-
Incubating to allow TNF-α to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate solution that develops a color in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Generate a standard curve using recombinant TNF-α of known concentrations.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the percent inhibition of TNF-α release for each inhibitor concentration and calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. abcam.cn [abcam.cn]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
Head-to-Head Comparison of BMS-561392 with Other TACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor BMS-561392 with other notable TACE inhibitors. The information is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work. All quantitative data is presented in structured tables, and detailed experimental methodologies for key experiments are provided.
Introduction to TACE Inhibition
Tumor Necrosis Factor-α (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. TNF-α is initially synthesized as a transmembrane protein (pro-TNF-α) and is cleaved by the TNF-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), to release the soluble, active form of TNF-α. Inhibition of TACE is a key therapeutic strategy to downregulate TNF-α production and mitigate inflammatory responses.
dot
Overview of Compared TACE Inhibitors
This guide focuses on a head-to-head comparison of this compound with two other well-characterized TACE inhibitors: TMI-1 and GW3333.
-
This compound (DPC-333): A potent and partially selective TACE inhibitor developed by Bristol-Myers Squibb. It has been investigated for the treatment of rheumatoid arthritis and inflammatory bowel disease.
-
TMI-1: A dual inhibitor of TACE and various matrix metalloproteinases (MMPs).
-
GW3333: A broad-spectrum inhibitor targeting TACE and a range of MMPs.
Comparative Analysis of Inhibitor Potency and Selectivity
Table 1: In Vitro Potency against TACE
| Inhibitor | IC50 (nM) for TACE | Reference |
| This compound | 0.20 | [1] |
| TMI-1 | 8.4 | [2] |
| GW3333 | Not specified |
Table 2: Selectivity Profile against Matrix Metalloproteinases (MMPs)
A comprehensive, directly comparative selectivity panel from a single study for all three inhibitors is not available. However, qualitative descriptions from a review article provide insights into their selectivity profiles[3].
| Inhibitor | Selectivity Profile | Known Off-Targets |
| This compound | Partially Selective | MMP-3, MMP-12[3] |
| TMI-1 | Dual TACE/MMP inhibitor | Various MMPs[3] |
| GW3333 | Broad-spectrum | MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of TACE inhibitors.
TACE Enzymatic Inhibition Assay (Fluorogenic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of TACE using a fluorogenic substrate.
dot
Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human TACE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic TACE substrate (e.g., a FRET-based peptide substrate) in an appropriate solvent like DMSO.
-
Prepare serial dilutions of the test inhibitors (this compound, TMI-1, GW3333) and a known TACE inhibitor as a positive control (e.g., GM6001) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the TACE enzyme solution to each well.
-
Add the diluted test inhibitors, positive control, or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm)[2]. The readings can be taken kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint measurement.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based TNF-α Release Assay
This assay measures the ability of an inhibitor to block the release of TNF-α from cultured cells, typically monocytic cell lines like THP-1, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
References
- 1. mdpi.com [mdpi.com]
- 2. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of the Itk Inhibitor BMS-561392 in Cellular Assays: A Comparative Guide
Introduction
BMS-561392 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. Verifying that a compound like this compound reaches and binds to its intended target within a cell is a critical step in drug development. This guide compares key methodologies for confirming the cellular target engagement of Itk inhibitors, providing experimental data and detailed protocols to assist researchers in selecting the most appropriate assay for their needs.
Comparative Analysis of Target Engagement Assays
The confirmation of target engagement can be approached through direct and indirect methods. Direct assays measure the physical interaction between the compound and the target protein, while indirect assays measure the downstream consequences of the inhibitor binding to its target.
| Assay Type | Methodology | Measures | Advantages | Disadvantages | This compound IC₅₀ / EC₅₀ | Alternative Compound (Ibrutinib) IC₅₀ / EC₅₀ |
| Indirect | Phospho-Flow Cytometry | Phosphorylation of downstream substrates (e.g., PLCγ1) | High-throughput, single-cell resolution, measures functional pathway inhibition. | Signal can be influenced by off-target effects. | 19 nM (pPLCγ1 in Jurkat cells) | ~1-5 nM (pPLCγ1 in T-cells) |
| Indirect | Calcium (Ca²⁺) Flux Assay | Release of intracellular calcium stores following TCR stimulation | Functional readout of signaling cascade, amenable to high-throughput screening. | Signal is downstream of the target, potentially missing direct binding information. | 31 nM (Jurkat cells) | ~5-10 nM (T-cells) |
| Direct | Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of the target protein | Confirms direct physical binding in a cellular environment, label-free. | Lower throughput, requires specific antibody for target detection. | Data not publicly available | Data not publicly available |
Experimental Protocols & Methodologies
Phospho-Flow Cytometry for PLCγ1 Phosphorylation
This assay indirectly measures Itk engagement by quantifying the inhibition of phosphorylation of its direct substrate, Phospholipase C gamma 1 (PLCγ1), following T-cell stimulation.
Experimental Workflow:
Caption: Workflow for pPLCγ1 Phospho-Flow Cytometry.
Detailed Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Preparation: Resuspend cells at 1x10⁶ cells/mL in serum-free media and starve for 2 hours at 37°C.
-
Inhibitor Treatment: Aliquot cells into a 96-well plate. Add serial dilutions of this compound (or an alternative like Ibrutinib) or DMSO (vehicle control) and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate cells by adding a final concentration of 10 µg/mL anti-CD3 antibody (clone OKT3) for 3 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding 16% paraformaldehyde (PFA) to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100% ice-cold methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend in PBS/BSA and add an anti-pPLCγ1 (Tyr783) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647). Incubate for 1 hour at room temperature, protected from light.
-
Analysis: Wash cells and analyze the median fluorescence intensity (MFI) using a flow cytometer. The reduction in MFI in treated samples compared to the stimulated control indicates the level of Itk inhibition.
Calcium (Ca²⁺) Flux Assay
This functional assay measures the downstream signaling event of intracellular calcium release, which is dependent on Itk activity.
Signaling Pathway:
Caption: TCR signaling pathway leading to Calcium Flux.
Detailed Protocol:
-
Cell Preparation: Resuspend Jurkat T-cells at 1-2x10⁶ cells/mL in a buffer appropriate for calcium assays (e.g., HBSS with 20 mM HEPES).
-
Dye Loading: Add a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
Inhibitor Incubation: Wash the cells to remove excess dye and resuspend in fresh buffer. Add serial dilutions of this compound or vehicle control and incubate for 15-30 minutes.
-
Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injector. Read the baseline fluorescence for 1-2 minutes.
-
Stimulation and Measurement: Inject an anti-CD3 antibody and immediately begin reading the fluorescence intensity over time (typically for 5-10 minutes).
-
Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Calculate the peak fluorescence intensity or the area under the curve. Determine the IC₅₀ by plotting the response against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for directly verifying target engagement in a cellular context. It relies on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment: Treat the cell line of interest (e.g., Jurkat) with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble Itk protein remaining at each temperature point using a quantitative Western Blot or ELISA with an Itk-specific antibody. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.
The choice of assay for confirming this compound target engagement depends on the specific research question. Phospho-flow cytometry and calcium flux assays offer robust, high-throughput methods to confirm the functional inhibition of the TCR signaling pathway downstream of Itk. For unequivocal, direct evidence of physical binding within the complex cellular milieu, the Cellular Thermal Shift Assay (CETSA®) is the gold standard, though it is more labor-intensive. Combining an indirect functional assay with a direct binding assay provides the most comprehensive and compelling evidence of target engagement.
BMS-561392: A Potent and Selective Reference Compound for TACE Inhibitor Screening
For researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics, the selection of an appropriate reference compound is critical for the validation and standardization of screening assays. BMS-561392, a highly potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), serves as an exemplary benchmark in this context. This guide provides a comparative analysis of this compound against other common TACE inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of inhibitor screening campaigns.
Introduction to TACE and Its Inhibition
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a key sheddase responsible for the proteolytic release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor.[1][2] The critical role of soluble TNF-α in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, has established TACE as a significant therapeutic target.[3][4] The development of small molecule inhibitors that can effectively and selectively block TACE activity is a major focus of drug discovery efforts. In this landscape, this compound has emerged as a valuable tool for in vitro and in vivo studies.[1][3]
Comparative Performance of TACE Inhibitors
This compound distinguishes itself through its high potency and selectivity for TACE. The following tables summarize the inhibitory activity of this compound in comparison to other frequently cited TACE inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Potency of Selected TACE Inhibitors
| Compound | TACE (ADAM17) IC50 | Source |
| This compound | 0.20 nM | [1] |
| Apratastat | 440 nM | [1] |
| GW280264X | 8.0 nM | |
| TAPI-1 | 0.92 µM - 8.09 µM | |
| GM6001 | Not specified for TACE |
Table 2: Selectivity Profile of a this compound Series Compound against other Metalloproteinases (MMPs)
A compound from the same series as this compound demonstrated high selectivity for TACE over other MMPs in a whole blood assay.[5]
| Enzyme | IC50 (nM) | Selectivity vs. TACE (fold) |
| TACE | 0.02 | - |
| MMP-1 | >4,949 | >247,450 |
| MMP-2 | 3,333 | 166,650 |
| MMP-3 | 163 | 8,150 |
| MMP-8 | 795 | 39,750 |
| MMP-9 | >2,128 | >106,400 |
| MMP-13 | 16,083 | 804,150 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the screening process, the following diagrams are provided.
Experimental Protocols
A common method for screening TACE inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay. This protocol provides a generalized procedure.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TACE activity.
Materials:
-
Recombinant human TACE enzyme
-
FRET-based TACE substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound (as a reference inhibitor)
-
Test compounds
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant TACE enzyme to the desired working concentration in cold assay buffer.
-
Dilute the FRET substrate to its working concentration in assay buffer.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or reference inhibitor (this compound) to the wells of the 96-well plate.
-
Include control wells:
-
No inhibitor control (100% activity): Add assay buffer with DMSO.
-
No enzyme control (background): Add assay buffer.
-
-
Add the diluted TACE enzyme solution (e.g., 45 µL) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the diluted FRET substrate (e.g., 50 µL) to all wells.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair. Measurements can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a robust and reliable reference compound for the screening and characterization of novel TACE inhibitors. Its high potency and selectivity provide a clear benchmark for evaluating the performance of new chemical entities. By utilizing the comparative data and experimental protocols outlined in this guide, researchers can effectively design and execute TACE inhibitor screening campaigns, accelerating the discovery of potential new treatments for a range of inflammatory disorders. A recent study also highlighted the use of this compound as a reference compound in a deep learning-driven screening to identify novel small-molecule scaffolds for TACE inhibition.[6] In another study, vorinostat (B1683920) was found to significantly suppress TNF-α secretion in cells, comparable to the selective TACE inhibitor this compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylenic inhibitors of ADAM10 and ADAM17: in silico analysis of potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current perspective of TACE inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of BMS-561392: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, has demonstrated significant efficacy in both laboratory-based (in vitro) and whole-organism (in vivo) studies. This guide provides a comprehensive comparison of its performance in these different settings, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Target | Method | Result | Citation |
| IC₅₀ | - | TACE | Enzymatic Assay | 0.20 nM | [1] |
| Inhibition of TNF-α Secretion | Chinese Hamster Ovary (CHO) cells expressing pro-TNF-α | Soluble TNF-α | ELISA | Dose-dependent inhibition | [2] |
| Inhibition of sAPPα Secretion | CHO cells expressing human APP695wt | Soluble APPα (sAPPα) | Western Blot | Dose-dependent inhibition | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment Protocol | Key Finding | Citation |
| Mice | Lipopolysaccharide (LPS)-induced TNF-α production | - | ED₅₀ of 6 mg/kg | |
| Tg2576 Mice (Alzheimer's Disease model) | - | Direct brain infusion | 40% reduction in hippocampal sAPPα | [3] |
| Mice | Collagen Antibody-Induced Arthritis | - | Prevented joint destruction |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
References
Evaluating the Specificity of BMS-561392 as a TACE Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific molecular probe is paramount to ensure the validity and reproducibility of experimental results. This guide provides an objective evaluation of BMS-561392, a potent inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. We compare its performance with other known TACE inhibitors and provide supporting experimental data to aid in the selection of the most appropriate research tool.
This compound (also known as DPC 333) has been widely utilized in research as a selective inhibitor of TACE, a key enzyme in the inflammatory cascade responsible for the release of soluble Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] Its utility has also been explored in the context of neurodegenerative diseases due to its ability to inhibit the α-cleavage of the Amyloid Precursor Protein (APP).[6] However, a thorough understanding of its specificity is crucial to avoid misinterpretation of experimental outcomes. This guide delves into the quantitative data on its inhibitory profile, compares it with alternative compounds, and provides detailed experimental methodologies for specificity assessment.
Quantitative Comparison of TACE Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, TACE, and provides a comparison with other commonly used or structurally related inhibitors. The IC50 values represent the half-maximal inhibitory concentration and are a standard measure of inhibitor potency.
| Compound | Primary Target(s) | TACE IC50 (nM) | Selectivity Profile | Reference |
| This compound | TACE (ADAM17) | 0.20 | >100-fold selective over other MMPs. | [5] |
| TAPI-I | Broad-range MMP/ADAM inhibitor | Not specified, but less potent than this compound in cellular assays. | Broad-spectrum inhibitor of MMPs and ADAMs. | [6] |
| Apratastat (TMI-005) | TACE (ADAM17) | 440 | Information not readily available. | [5] |
| Marimastat | Broad-spectrum MMP inhibitor | Not specified, known TACE inhibitor. | Inhibits a wide range of MMPs. | [4] |
| Vorinostat | HDAC inhibitor, potential TACE inhibitor | Comparable inhibitory activity to this compound in a cellular assay. | Primarily a histone deacetylase (HDAC) inhibitor. | [4] |
Signaling Pathways Modulated by this compound
This compound, by inhibiting TACE, directly interferes with signaling pathways that are dependent on the shedding of cell-surface proteins. The two most well-documented pathways are the TNF-α signaling cascade and the processing of Amyloid Precursor Protein (APP).
Caption: Inhibition of TACE by this compound blocks the release of sTNF-α and sAPPα.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of this compound or any other inhibitor, a multi-faceted approach is recommended. This typically involves in vitro enzymatic assays followed by cell-based assays to confirm on-target engagement and evaluate off-target effects in a more physiological context.
In Vitro Protease Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad range of proteases, particularly other members of the ADAM and MMP families.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human proteases (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, ADAM10) are obtained. For each enzyme, a specific fluorogenic peptide substrate is used.
-
Inhibitor Preparation: this compound is serially diluted in an appropriate buffer (e.g., DMSO) to generate a range of concentrations.
-
Assay Performance: The assay is typically performed in a 96- or 384-well plate format. The inhibitor dilutions are pre-incubated with the enzymes for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay
Objective: To confirm that this compound inhibits TACE activity in a cellular context and to assess its impact on the shedding of known TACE substrates.
Methodology:
-
Cell Culture: A cell line that endogenously expresses TACE and a substrate of interest (e.g., pro-TNF-α or APP), such as CHO cells or primary cortical neurons, is used.[6]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).[6]
-
Analysis of Shed Substrates: The conditioned media is collected, and the levels of the shed ectodomain of the substrate (e.g., soluble TNF-α or sAPPα) are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[6]
-
Analysis of Cellular Fragments: Cell lysates are prepared to measure the levels of the corresponding C-terminal fragments (CTFs) that remain in the cell membrane after cleavage, which can be analyzed by Western blotting.[6]
-
Data Analysis: The dose-dependent inhibition of substrate shedding is determined to confirm the on-target activity of this compound in a cellular environment.
Caption: Workflow for evaluating the specificity of a TACE inhibitor.
Conclusion and Recommendations
This compound is a highly potent and selective inhibitor of TACE in vitro, with a reported selectivity of over 100-fold against other MMPs.[5] This makes it a valuable tool for studying the roles of TACE in various biological processes. However, researchers should be aware of its potent effects on multiple TACE substrates, including APP, which could be a confounding factor in studies unrelated to APP processing.
Ultimately, the choice of inhibitor should be guided by the specific research question, and its specificity should be confirmed under the experimental conditions being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-561392: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-561392 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of research-grade chemical compounds.
This compound is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[1][2][3] It is intended for research use only.[1] Although it is shipped as a non-hazardous chemical, adherence to proper disposal protocols is crucial.[4]
Key Safety and Handling Information
Prior to disposal, it is essential to understand the handling and storage requirements for this compound to ensure the safety of laboratory personnel.
| Parameter | Recommendation |
| Storage (Short-term) | 0 - 4°C for days to weeks[4] |
| Storage (Long-term) | -20°C for months to years[4] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[4] |
| Solubility | Soluble in DMSO, not in water.[4] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of chemical waste from laboratories. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent incompatible materials from mixing.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Given its solubility in DMSO, this solvent will likely be part of the liquid waste stream.
3. Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
4. Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
5. Disposal: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program. Never dispose of this compound, or any other laboratory chemical, down the drain or in the regular trash.
Experimental Workflow for Disposal
Signaling Pathway Inhibition by this compound
This compound functions by inhibiting TACE, which is a key enzyme in the processing and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The following diagram illustrates this mechanism of action.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to both personnel and the environment. Always prioritize your institution's specific safety protocols and consult with your EHS department for any questions or clarifications.
References
Essential Safety and Logistical Information for Handling BMS-561392
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of BMS-561392, a potent and selective inhibitor of TNF-α converting enzyme (TACE). Given the absence of a publicly available, detailed Safety Data Sheet (SDS), a conservative approach based on best practices for handling potent, data-poor research compounds is strongly advised.
Hazard Identification and Risk Assessment
Key Safety Considerations:
-
Potency: As a potent enzyme inhibitor, even small quantities could have biological effects.
-
Data Scarcity: The lack of comprehensive toxicological data necessitates treating the compound with a high degree of caution.
-
Aerosolization: Fine powders are prone to aerosolization, increasing the risk of inhalation.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloved)- Disposable Gown/Lab Coat- Safety Goggles- N95 or higher Respirator | Prevents inhalation of fine powder and minimizes skin contact. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles | Protects against splashes and skin contact. |
| Cell Culture/In Vitro Assays | - Disposable Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses | Standard protection for handling solutions in a controlled environment. |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloved)- Disposable Gown/Lab Coat- Safety Goggles- N95 or higher Respirator | Enhanced protection during cleanup of potentially aerosolized powder or liquid spills. |
Operational Plans: Step-by-Step Guidance
1. Weighing and Aliquoting of Dry Powder:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh boats, vials, etc.) before starting.
-
-
Procedure:
-
Don all required PPE (double gloves, gown, goggles, respirator).
-
Carefully open the container with the this compound powder.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Minimize the creation of dust by handling the powder gently.
-
Securely close the stock container and all prepared aliquots.
-
Wipe down the spatula and work surface with a damp cloth or towelette.
-
-
Post-Procedure:
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous chemical waste.
-
Thoroughly wash hands with soap and water.
-
2. Solution Preparation:
-
Preparation:
-
Perform all solution preparations within a chemical fume hood.
-
Have appropriate solvent and quenching materials available.
-
-
Procedure:
-
Don appropriate PPE (gloves, gown, goggles).
-
Add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Cap the vial and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
-
Post-Procedure:
-
Dispose of any contaminated disposable items as hazardous chemical waste.
-
Wash hands thoroughly.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | - Collect in a designated, labeled, and sealed hazardous waste bag or container.- Includes gloves, bench paper, weigh boats, pipette tips, etc. |
| Unused this compound Powder | - Dispose of in its original container or a securely sealed waste vial.- Do not attempt to wash down the drain. |
| Contaminated Liquid Waste | - Collect in a designated, labeled, and sealed hazardous waste container.- Includes unused solutions and solvent rinses. |
Experimental Protocols
Cited Experiment: General protocol for preparing a stock solution of this compound for in vitro assays.
Methodology:
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
In a chemical fume hood, weigh the required amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Cap the vial securely and vortex until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visual Guidance: Workflows and Signaling Pathways
Caption: A workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
